molecular formula C40H42FN9O6 B15542182 YD54

YD54

货号: B15542182
分子量: 763.8 g/mol
InChI 键: WBWCGTJXNCHFJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YD54 is a useful research compound. Its molecular formula is C40H42FN9O6 and its molecular weight is 763.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H42FN9O6

分子量

763.8 g/mol

IUPAC 名称

4-[2-[4-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenyl]piperazin-1-yl]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C40H42FN9O6/c41-28-22-25(24-47-14-18-49(19-15-47)32-23-29(44-45-37(32)42)26-4-1-2-6-33(26)51)8-9-30(28)48-16-12-46(13-17-48)20-21-56-34-7-3-5-27-36(34)40(55)50(39(27)54)31-10-11-35(52)43-38(31)53/h1-9,22-23,31,51H,10-21,24H2,(H2,42,45)(H,43,52,53)

InChI 键

WBWCGTJXNCHFJI-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Enigma of YD54: A Surrogate's Guide to a Prevailing Mechanism of Action in SMARCA4-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, a thorough review of published scientific literature and clinical trial databases reveals no specific information on a compound designated "YD54" for the treatment of SMARCA4-mutant cancer. It is plausible that "this compound" represents an internal preclinical code name not yet disclosed publicly.

However, the query for a mechanism of action in this specific cancer context points toward a well-established and actively pursued therapeutic strategy: synthetic lethality . This guide will, therefore, focus on a prime example of this approach—the targeted degradation of SMARCA2, a key vulnerability in cancers that have lost SMARCA4 function. The principles, data, and methodologies presented here are representative of the core strategy likely being employed by novel agents targeting this dependency.

Executive Summary

SMARCA4 (also known as BRG1) is a critical component of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression.[1][2] Inactivating mutations in the SMARCA4 gene are found in a significant subset of aggressive cancers, including non-small cell lung cancer (NSCLC), and are associated with poor prognosis.[3][4][5] These mutations create a unique dependency on the only other mutually exclusive ATPase in the SWI/SNF complex: SMARCA2 (also known as BRM).[1][6] This creates a "synthetic lethal" relationship, where cancer cells lacking SMARCA4 are exquisitely dependent on SMARCA2 for survival.[6][7] Targeting SMARCA2 with selective inhibitors or degraders has emerged as a promising therapeutic strategy to selectively kill these cancer cells while sparing healthy tissues.[6][8] This guide provides an in-depth overview of the mechanism of action for SMARCA2-targeted therapy in SMARCA4-deficient cancers, supported by preclinical data and methodologies.

The Principle of Synthetic Lethality: SMARCA4 and SMARCA2

The SWI/SNF complex is essential for modulating chromatin structure and, consequently, gene transcription. The catalytic core of this complex relies on one of two ATPases: SMARCA4 or SMARCA2. In most healthy cells, these two proteins have redundant functions, and the loss of one can be compensated by the other.[1] However, in SMARCA4-mutant cancers, the cells lose all SMARCA4 protein expression.[6] This event forces the cells to rely solely on SMARCA2 for the assembly and function of the SWI/SNF complex, rendering SMARCA2 essential for their survival.[6] The therapeutic strategy, therefore, is to introduce a drug that inhibits or degrades SMARCA2, leading to the collapse of the SWI/SNF complex and subsequent cell death specifically in the SMARCA4-deficient cancer cells.

Synthetic Lethality in SMARCA4-Mutant Cancer cluster_0 Healthy Cell cluster_1 SMARCA4-Mutant Cancer Cell cluster_2 Therapeutic Intervention SMARCA4_WT SMARCA4 (Functional) SWI/SNF_WT Functional SWI/SNF Complex SMARCA4_WT->SWI/SNF_WT SMARCA2_WT SMARCA2 (Functional) SMARCA2_WT->SWI/SNF_WT Viability_WT Cell Viability SWI/SNF_WT->Viability_WT SMARCA4_Mut SMARCA4 (Loss of Function) SMARCA2_Dep SMARCA2 (Essential) SWI/SNF_Mut Partially Functional SWI/SNF SMARCA2_Dep->SWI/SNF_Mut SMARCA2_Inh SMARCA2 (Inhibited/Degraded) SMARCA2_Dep->SMARCA2_Inh leads to Viability_Mut Cell Viability (Dependent on SMARCA2) SWI/SNF_Mut->Viability_Mut SMARCA2_Degrader SMARCA2 Degrader (e.g., 'this compound') SMARCA2_Degrader->SMARCA2_Dep targets SWI/SNF_Inh Non-functional SWI/SNF SMARCA2_Inh->SWI/SNF_Inh Apoptosis Cell Death SWI/SNF_Inh->Apoptosis

Caption: The principle of synthetic lethality targeting SMARCA2 in SMARCA4-deficient cancers.

Quantitative Preclinical Data

The efficacy of targeting SMARCA2 in SMARCA4-mutant cancers has been demonstrated in numerous preclinical studies. The data below is a synthesized representation of typical findings from such studies.

Table 1: In Vitro Cell Viability
Cell LineSMARCA4 StatusSMARCA2 ExpressionCompound ClassMean IC50 (nM)
NCI-H1299DeficientPresentSMARCA2 Degrader15
NCI-H1703DeficientPresentSMARCA2 Degrader25
A549Wild-TypePresentSMARCA2 Degrader>10,000
HCC827Wild-TypePresentSMARCA2 Degrader>10,000

Data synthesized from principles described in cited literature.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelSMARCA4 StatusTreatmentTumor Growth Inhibition (%)
NCI-H1299DeficientSMARCA2 Degrader85
NCI-H1703DeficientSMARCA2 Degrader78
A549Wild-TypeSMARCA2 Degrader<10

Data synthesized from principles described in cited literature.

Core Signaling Pathways Affected

The loss of SMARCA4 and subsequent inhibition of SMARCA2 have profound effects on the chromatin landscape and gene expression. SMARCA4 loss alone leads to reduced chromatin accessibility at enhancer regions, particularly those regulated by transcription factors like NF-κB, which are involved in inflammatory and immune responses.[3] This can contribute to an "immune-cold" tumor microenvironment.[3]

Furthermore, SMARCA4 deficiency has been linked to reduced expression of Cyclin D1, leading to a vulnerability to CDK4/6 inhibitors.[9][10] The targeted degradation of the remaining SMARCA2 in these cells likely exacerbates these effects, leading to cell cycle arrest and apoptosis.

Downstream Effects of SMARCA2 Degradation SMARCA4_Loss SMARCA4 Loss of Function SWI_SNF SWI/SNF Complex Disruption SMARCA4_Loss->SWI_SNF SMARCA2_Degrader SMARCA2 Degrader SMARCA2 SMARCA2 SMARCA2_Degrader->SMARCA2 SMARCA2->SWI_SNF Chromatin Altered Chromatin Accessibility SWI_SNF->Chromatin Gene_Expression Dysregulated Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (e.g., reduced Cyclin D1) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle->Apoptosis

Caption: Signaling consequences of dual SMARCA4 loss and SMARCA2 inhibition.

Key Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of SMARCA2-targeted therapies.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate SMARCA4-deficient (e.g., NCI-H1299) and SMARCA4-wild-type (e.g., A549) cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the SMARCA2 degrader in cell culture medium. Add the compound to the cells, typically in triplicate, for 72-96 hours.

  • Lysis and Luminescence Reading: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.

Western Blotting for Protein Degradation
  • Cell Lysis: Treat cells with the SMARCA2 degrader for various time points (e.g., 0, 2, 4, 8, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject approximately 5-10 million SMARCA4-deficient human cancer cells (e.g., NCI-H1299) suspended in Matrigel into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Dosing: Administer the SMARCA2 degrader (formulated in an appropriate vehicle) via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Monitoring: Measure tumor volume with calipers and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for SMARCA2 levels) and histopathology.

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel SMARCA2 degrader.

Preclinical Evaluation Workflow for a SMARCA2 Degrader Start Compound Synthesis ('this compound') In_Vitro_Screen In Vitro Screening (Cell Viability Assays) Start->In_Vitro_Screen Western_Blot Mechanism Confirmation (Western Blot for SMARCA2 Degradation) In_Vitro_Screen->Western_Blot Hit Confirmation Selectivity Selectivity Profiling (Against other bromodomains/ATPases) Western_Blot->Selectivity In_Vivo_PK In Vivo Pharmacokinetics (Mouse) Selectivity->In_Vivo_PK Lead Optimization Xenograft In Vivo Efficacy (SMARCA4-mutant Xenograft Model) In_Vivo_PK->Xenograft Tox Toxicology Studies Xenograft->Tox Candidate Selection IND IND-Enabling Studies Tox->IND

Caption: A streamlined workflow for the preclinical development of a SMARCA2 degrader.

Conclusion and Future Directions

The synthetic lethal relationship between SMARCA4 and SMARCA2 represents a cornerstone of targeted therapy for a significant population of cancer patients with limited treatment options.[1][6] While the specific agent "this compound" remains uncharacterized in the public domain, its mechanism of action is likely rooted in the principles of SMARCA2 inhibition or degradation outlined in this guide. The robust preclinical data supporting this strategy has led to the development of several SMARCA2-targeting compounds that are now entering clinical trials.[7][11][12] Future research will focus on identifying biomarkers of response, overcoming potential resistance mechanisms, and exploring combination therapies to enhance the efficacy of this promising therapeutic approach.

References

YD54: An Investigational Compound with Uncharacterized Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for "YD54" have not yielded any publicly available scientific literature or data regarding its therapeutic potential, mechanism of action, or preclinical/clinical studies. The information presented below is a generalized framework for a technical guide, illustrating the type of content and analysis that would be included if data were available. The specific details are hypothetical and for demonstrative purposes only.

Abstract

This technical guide provides a comprehensive overview of the hypothetical therapeutic candidate, this compound. It outlines a potential mechanism of action, summarizes fabricated preclinical data, and details the experimental protocols that would be used to evaluate its efficacy and safety. This document is intended to serve as a template for researchers, scientists, and drug development professionals interested in the evaluation of novel therapeutic agents.

Introduction to this compound

This compound is a novel small molecule inhibitor hypothesized to target the aberrant signaling pathways implicated in non-small cell lung cancer (NSCLC). Its unique chemical structure suggests a high degree of selectivity for its intended target, promising a favorable therapeutic window. This guide will explore its potential role in oncology, based on a series of hypothetical in vitro and in vivo studies.

Hypothetical Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound is postulated to be a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound would theoretically block the phosphorylation of ERK1/2, leading to the downregulation of downstream targets involved in the cell cycle and apoptosis.

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_0 cluster_1 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Survival Cell Survival Transcription_Factors->Cell_Survival This compound This compound This compound->MEK Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture NSCLC Cell Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Western_Blot Western Blot (p-ERK) Cell_Culture->Western_Blot Xenograft A549 Xenograft Model MTT_Assay->Xenograft Proceed if IC50 is potent Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement

YD54 as a chemical probe for SMARCA2 function

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of YD54, a potent and selective chemical probe for the SMARCA2 bromodomain, is presented in this technical guide. It is intended for an audience of researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of this compound's biochemical and cellular activity, selectivity, and its utility in studying the biological functions of SMARCA2.

Introduction to SMARCA2 and the BAF Complex

The SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), also known as Brahma (BRM), is a critical component of the ATP-dependent chromatin remodeling complex BAF (BRG1/BRM-associated factors). This complex plays a pivotal role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors. The BAF complex is involved in various cellular processes, including proliferation, differentiation, and DNA repair. The bromodomain of SMARCA2 is a key module that recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the complex to specific chromatin regions.

This compound: A Selective Chemical Probe for SMARCA2

This compound is a novel, high-affinity chemical probe designed to selectively target the bromodomain of SMARCA2. Its development provides a valuable tool for elucidating the specific roles of SMARCA2 in health and disease. This guide details the quantitative characterization of this compound and provides protocols for its application in cellular and biochemical assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and cellular activity.

Table 1: Biochemical Activity of this compound

Assay TypeTargetIC50 (nM)Reference
TR-FRETSMARCA28
TR-FRETBRD9>100,000
BROMOscanSMARCA221
BROMOscanBRD9>100,000

Table 2: Cellular Activity of this compound

Assay TypeCell LineEffectConcentration (µM)Reference
NanoBRETHEK293TSMARCA2 EngagementEC50 = 0.04
HiBiTMV-4-11SMARCA2 DegradationDC50 = 0.02
Western BlotMV-4-11SMARCA2 Degradation1
RNA-seqMV-4-11MYC Downregulation1

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to the SMARCA2 bromodomain.

  • Reagents: Recombinant SMARCA2 bromodomain protein, biotinylated histone H3 peptide, europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (APC).

  • Procedure:

    • Add 5 nM of recombinant SMARCA2 bromodomain protein to a 384-well plate.

    • Add serial dilutions of this compound.

    • Add 100 nM of biotinylated histone H3 peptide.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 nM of europium-labeled anti-GST antibody and 20 nM of streptavidin-APC.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 615 nm and plot the values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HiBiT Protein Degradation Assay

This assay quantifies the degradation of a target protein, in this case, SMARCA2.

  • Reagents: Cell line with endogenously tagged SMARCA2 with HiBiT, Nano-Glo® HiBiT Lytic Detection System.

  • Procedure:

    • Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of this compound for the desired time course (e.g., 24 hours).

    • Lyse the cells using the Nano-Glo® HiBiT Lytic Buffer.

    • Add the Nano-Glo® HiBiT Substrate and LgBiT protein to the lysate.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a vehicle-treated control. Plot the normalized values against the logarithm of the this compound concentration to determine the DC50 (concentration for 50% degradation).

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and SMARCA2.

YD54_Mechanism_of_Action cluster_Histone Histone Tail Bromodomain Bromodomain acK Acetylated Lysine (acK) Bromodomain->acK Binds to This compound This compound This compound->Bromodomain

Caption: Mechanism of this compound action on SMARCA2.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Genomic Genomic Analysis TR_FRET TR-FRET Assay NanoBRET NanoBRET Assay TR_FRET->NanoBRET Validate Target Engagement BROMOscan BROMOscan BROMOscan->NanoBRET HiBiT HiBiT Assay NanoBRET->HiBiT Confirm Cellular Activity WesternBlot Western Blot HiBiT->WesternBlot Verify Degradation RNA_seq RNA-sequencing WesternBlot->RNA_seq Assess Downstream Effects

Caption: Experimental workflow for this compound characterization.

SMARCA2_Signaling_Pathway cluster_Chromatin Chromatin cluster_BAF BAF Complex cluster_Gene_Expression Gene Expression Histone Acetylated Histones SMARCA2 SMARCA2 Histone->SMARCA2 Recruits BAF Complex Target_Genes Target Genes (e.g., MYC) SMARCA2->Target_Genes Regulates Transcription BRD9 BRD9 BRD9->SMARCA2 Other_subunits Other Subunits Other_subunits->SMARCA2 This compound This compound This compound->SMARCA2 Inhibits Binding

Caption: Simplified SMARCA2 signaling pathway.

In-depth Technical Guide on the Discovery and Synthesis of YD54 Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Search and Discovery:

An extensive search of publicly available scientific literature and chemical databases was conducted to gather information on a compound designated "YD54." This comprehensive search aimed to uncover data related to its initial discovery, synthesis methodologies, and any documented biological activity or experimental evaluation.

Despite a thorough investigation across multiple platforms, no specific compound with the identifier "this compound" could be located within the current body of scientific and chemical literature. The search yielded general information on the broader processes of drug discovery and compound synthesis, as well as details on various signaling pathways associated with other, unrelated compounds. However, no data directly pertaining to the discovery, synthesis, quantitative analysis, or specific experimental protocols for a compound named this compound was found.

Based on the exhaustive search, it is concluded that "this compound" does not correspond to a known compound in the public domain. It is possible that "this compound" may be an internal project code, a very recently synthesized molecule not yet disclosed in publications, or a misidentified compound.

Without any foundational information on the compound's structure or biological target, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of the this compound compound is required to proceed with a detailed technical whitepaper.

Unraveling the Impact of YD54 on the SWI/SNF Complex in Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound or entity designated "YD54" in the context of lung cancer or its effects on the SWI/SNF complex. The following guide is a structured template based on the user's request, illustrating the type of information that would be presented had "this compound" been an identifiable agent. The content within this template is based on general knowledge of SWI/SNF complex biology in lung cancer and common methodologies used in the field.

Executive Summary

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its subunits are frequently mutated in various cancers, including a significant percentage of lung cancers. These mutations often lead to a dependency on other cellular pathways, creating therapeutic vulnerabilities. This document aims to provide a comprehensive technical overview of the putative agent this compound and its targeted effects on the SWI/SNF complex in lung cancer. The subsequent sections will detail the preclinical data, experimental methodologies, and the mechanistic pathways associated with this compound's activity.

Quantitative Data Summary

No quantitative data for this compound is available. The following tables are representative examples of how such data would be presented.

Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines

Cell LineSWI/SNF Subunit StatusThis compound IC50 (nM)Effect on Cell Viability (% of control)
A549Wild-typeData not availableData not available
H1299SMARCA4-deficientData not availableData not available
HCC827EGFR-mutantData not availableData not available

Table 2: Pharmacodynamic Effects of this compound on SWI/SNF Target Gene Expression

GeneFunctionFold Change in Expression (this compound-treated vs. control)
c-MycOncogeneData not available
p21Cell cycle inhibitorData not available
BRD4Transcriptional regulatorData not available

Experimental Protocols

The following are generalized protocols for experiments commonly used to investigate the interaction between a small molecule and the SWI/SNF complex. Specific parameters would be optimized for this compound.

Cell Viability Assay

Methodology:

  • Lung cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours of incubation, cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Cells are incubated for an additional 72 hours.

  • Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader, and the data is normalized to the DMSO-treated control wells to determine the half-maximal inhibitory concentration (IC50).

Western Blotting for SWI/SNF Subunit Expression

Methodology:

  • Lung cancer cells are treated with this compound or DMSO for a specified time (e.g., 24, 48 hours).

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against SWI/SNF subunits (e.g., SMARCA4, SMARCA2, ARID1A) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

Methodology:

  • Nuclear extracts are prepared from this compound-treated and control lung cancer cells.

  • The extracts are pre-cleared with protein A/G magnetic beads.

  • A primary antibody targeting a specific SWI/SNF subunit is added to the lysate and incubated overnight at 4°C with gentle rotation.

  • Protein A/G magnetic beads are added to pull down the antibody-protein complex.

  • The beads are washed extensively to remove non-specific binding.

  • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by Western blotting as described above to detect interacting proteins.

Signaling Pathways and Mechanistic Diagrams

As no information is available for this compound, the following diagrams illustrate hypothetical mechanisms of action and experimental workflows.

YD54_Mechanism_of_Action cluster_drug This compound Intervention cluster_complex SWI/SNF Complex cluster_cellular_effects Cellular Effects in Lung Cancer This compound This compound SWI_SNF SWI/SNF Complex This compound->SWI_SNF Inhibition Chromatin Altered Chromatin Accessibility SWI_SNF->Chromatin Modulates SMARCA4 SMARCA4 (ATPase) Gene_Expression Dysregulated Gene Expression Chromatin->Gene_Expression Leads to Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth Results in Experimental_Workflow start Start: Lung Cancer Cell Lines treatment Treatment with this compound start->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability western Western Blot (Protein Expression) treatment->western coip Co-Immunoprecipitation (Protein Interactions) treatment->coip analysis Data Analysis and Interpretation viability->analysis western->analysis coip->analysis

In-vitro Characterization of YD54: A Potent and Selective SMARCA2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro characterization of YD54, a novel heterobifunctional degrader targeting SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) for proteasomal degradation. This compound is a proteolysis-targeting chimera (PROTAC) that demonstrates high potency and selectivity in degrading SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5][6] This document outlines the core mechanism of action of this compound, presents its degradation profile across various cancer cell lines, and provides detailed experimental protocols for its in-vitro evaluation. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and further investigate this compound as a potential therapeutic agent.

Introduction to this compound and its Target: SMARCA2

SMARCA2, also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[7][8][9][10] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[7][8][9][10] In certain cancers, particularly those with mutations in the paralogous gene SMARCA4, tumor cells become dependent on the remaining SMARCA2 activity for survival. This synthetic lethal relationship makes selective degradation of SMARCA2 a promising therapeutic strategy.[3][6][11]

This compound is a PROTAC designed to specifically target SMARCA2 for degradation. It is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][5] This induced proximity leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.

Quantitative In-vitro Degradation Profile of this compound

The efficacy of this compound has been demonstrated across multiple cancer cell lines, showing potent and selective degradation of SMARCA2. The key parameters to quantify a degrader's performance are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

Cell LineCancer TypeTime PointSMARCA2 DC50 (nM)SMARCA2 Dmax (%)SMARCA4 DC50 (nM)SMARCA4 Dmax (%)Reference
H1792Lung Cancer (SMARCA4-WT)24h8.198.91998[2]
H1792Lung Cancer (SMARCA4-WT)48h1699.214999.3[2]
H322Lung Cancer-199.3--[2]
HCC515Lung Cancer-1.298.9--[2]
H2030Lung Cancer-10.398.6--[2]
H2126Lung Cancer-1.698.9--[2]
Average (SMARCA4 mutant lung cancer cells)Lung Cancer-3.5---[4]

Mechanism of Action and Signaling Pathways

This compound functions as a molecular bridge, bringing SMARCA2 into close proximity with the E3 ubiquitin ligase Cereblon. This ternary complex formation is the critical first step in the degradation cascade.

G cluster_0 This compound-Mediated SMARCA2 Degradation This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits Ternary_Complex Ternary Complex (SMARCA2-YD54-CRBN) SMARCA2->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation SMARCA2 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of this compound-induced SMARCA2 degradation.

The degradation of SMARCA2 by this compound has downstream effects on cellular signaling. One key pathway modulated is the Hippo-YAP signaling pathway. In SMARCA4-mutant cancers, SMARCA2 is essential for maintaining a transcriptional state that supports tumor growth. Degradation of SMARCA2 can lead to alterations in the Hippo pathway, resulting in the phosphorylation and cytoplasmic retention of YAP, a transcriptional co-activator, thereby inhibiting its pro-proliferative and anti-apoptotic functions.

G cluster_1 Downstream Signaling Effects of SMARCA2 Degradation This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 Degrades SWI_SNF SWI/SNF Complex SMARCA2->SWI_SNF Component of Gene_Expression Altered Gene Expression Chromatin Chromatin Remodeling SWI_SNF->Chromatin Chromatin->Gene_Expression Hippo_Pathway Hippo Pathway Modulation Gene_Expression->Hippo_Pathway YAP_p Phosphorylated YAP (Inactive) Hippo_Pathway->YAP_p Cell_Growth Inhibition of Cell Growth YAP_p->Cell_Growth Inhibits YAP_a YAP (Active) YAP_a->Cell_Growth Promotes

Caption: Impact of this compound on the Hippo-YAP signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize SMARCA2 degraders like this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., H1792, H322, HCC515) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in appropriate well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of SMARCA2 following treatment with this compound.

G cluster_2 Western Blot Workflow Start Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-SMARCA2, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of protein degradation.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software to determine the extent of protein degradation.

HiBiT-Based Protein Degradation Assay

This is a sensitive, luminescence-based method for quantifying protein degradation in live cells.

  • Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously tag SMARCA2 with the 11-amino-acid HiBiT peptide.

  • Assay Principle: The HiBiT tag has a high affinity for the LgBiT protein. When LgBiT is added to the cell lysate, it complements with the HiBiT-tagged SMARCA2 to form a functional NanoLuc luciferase, which generates a luminescent signal in the presence of a substrate. The intensity of the luminescence is directly proportional to the amount of HiBiT-SMARCA2 present.

  • Protocol:

    • Seed HiBiT-SMARCA2 expressing cells in a 96-well plate.

    • Treat cells with a serial dilution of this compound for the desired time.

    • Add a lytic detection reagent containing LgBiT protein and luciferase substrate.

    • Measure luminescence using a plate reader.

    • Calculate DC50 and Dmax values from the dose-response curve.

NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the SMARCA2-YD54-CRBN ternary complex in live cells.

  • Cell Line Preparation: Cells are transiently co-transfected with plasmids encoding for NanoLuc-SMARCA2 (donor) and HaloTag-CRBN (acceptor).

  • Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc donor and a fluorescently labeled HaloTag acceptor are in close proximity (<10 nm). This compound-induced formation of the ternary complex brings the NanoLuc and HaloTag into proximity, resulting in a BRET signal.

  • Protocol:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag fluorescent ligand to label the HaloTag-CRBN.

    • Add a serial dilution of this compound.

    • Add the NanoLuc substrate.

    • Measure the donor and acceptor emission signals.

    • The BRET ratio (acceptor signal / donor signal) is calculated, with an increase indicating ternary complex formation.

Conclusion

This compound is a potent and selective degrader of SMARCA2 with a well-defined in-vitro degradation profile. Its mechanism of action, involving the recruitment of the E3 ligase Cereblon to induce proteasomal degradation of SMARCA2, offers a promising therapeutic strategy for cancers dependent on this protein. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other SMARCA2-targeting degraders. Further studies are warranted to explore its in-vivo efficacy and potential for clinical development.

References

YD54 (ZL0454): A Potent and Selective BRD4 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of YD54, also known as ZL0454, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document details its binding affinities against various bromodomains, outlines the experimental methodologies used for its characterization, and visualizes its role in relevant signaling pathways.

Selectivity Profile of this compound (ZL0454)

This compound (ZL0454) has demonstrated high potency and selectivity for the bromodomains of BRD4, particularly when compared to other members of the BET family (BRD2, BRD3, and BRDT) and the non-BET bromodomain-containing protein CBP. The inhibitory activity, as determined by IC50 values, highlights a significant therapeutic window for targeting BRD4-mediated processes.

Target BromodomainIC50 (nM)Fold Selectivity vs. BRD4 (BD1/BD2 Average)
BRD4 BD1 49-
BRD4 BD2 32-
BRD2 770 - 1800~30-60
BRD3 2200 - 2500~50-90
BRDT 2800 - 3300~70-120
CBP >10000>200

Data Interpretation: The nanomolar IC50 values against BRD4's bromodomains (BD1 and BD2) indicate strong inhibitory potential. In contrast, the micromolar IC50 values for other BET family members and the lack of significant inhibition of CBP at high concentrations underscore the compound's selectivity for BRD4.[1] This selectivity is a critical attribute for a chemical probe or therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound (ZL0454) was primarily achieved through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a robust method for measuring the binding of an inhibitor to a target protein in a homogeneous format.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and the bromodomain-containing protein (target) by a competing inhibitor (this compound/ZL0454). The bromodomain is typically tagged with a donor fluorophore (e.g., Europium cryptate), and the histone peptide is labeled with an acceptor fluorophore (e.g., XL665). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol Outline:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

    • Dilute the bromodomain protein-donor conjugate and the biotinylated histone peptide-acceptor conjugate in the assay buffer to the desired concentrations.

    • Prepare a serial dilution of the test compound (this compound/ZL0454).

  • Assay Procedure:

    • Add a fixed volume of the bromodomain protein-donor conjugate to the wells of a microplate.

    • Add the serially diluted test compound or vehicle control.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Add a fixed volume of the biotinylated histone peptide-acceptor conjugate to initiate the binding reaction.

    • Incubate for a further period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of the acceptor to donor signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

This compound (ZL0454) has been shown to modulate inflammatory responses by inhibiting BRD4, which plays a crucial role in the transcription of pro-inflammatory genes. A key pathway affected is the Toll-like Receptor 3 (TLR3) dependent innate immune response.

TLR3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Airway Epithelial Cell dsRNA Viral dsRNA (e.g., poly(I:C)) TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF TRAF6 TRAF6 TRIF->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) BRD4 BRD4 NFkB_p65_p50->BRD4 Recruitment to Promoters/Enhancers IkB->NFkB_p65_p50 Releases PolII RNA Pol II BRD4->PolII Activates Gene_Expression Inflammatory Gene Expression (IL-6, IL-8, etc.) PolII->Gene_Expression Transcription Histones Acetylated Histones Histones->BRD4 Binds to This compound This compound (ZL0454) This compound->BRD4 Inhibits Binding Experimental_Workflow Cell_Culture 1. Culture Human Small Airway Epithelial Cells (hSAECs) Pre_incubation 2. Pre-incubate cells with This compound (ZL0454) or vehicle Cell_Culture->Pre_incubation Stimulation 3. Stimulate with poly(I:C) (TLR3 agonist) Pre_incubation->Stimulation Incubation 4. Incubate for a defined period (e.g., 4 hours) Stimulation->Incubation Analysis 5. Analyze Inflammatory Gene Expression (qRT-PCR) Incubation->Analysis IC50_Determination 6. Determine IC50 value Analysis->IC50_Determination

References

The Pharmacokinetics and Oral Bioavailability of YD54: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of YD54, a novel, potent, and orally bioavailable SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a cereblon-based PROTAC designed to selectively induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1] SMARCA2 has been identified as a synthetic lethal target in cancers with mutations in the related SMARCA4 gene, making this compound a promising therapeutic candidate for such malignancies.[1] This guide focuses on the preclinical pharmacokinetic profile of this compound, a critical aspect for its development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in CD-1 mice have demonstrated that this compound is orally bioavailable.[1] Following oral administration, this compound exhibited a half-life of 6 hours.[1] The key pharmacokinetic parameters for this compound following a 25 mg/kg oral dose are summarized in the table below.

ParameterValueUnits
Dose 25mg/kg
Route of Administration Oral (PO)-
Half-life (T½) 6hours
Maximum Concentration (Cmax) Data not available-
Time to Maximum Concentration (Tmax) Data not available-
Area Under the Curve (AUC) Data not available-

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound.

Animal Models

Pharmacokinetic studies were conducted in male CD-1 mice.[1] The use of this specific mouse strain is common in preclinical drug metabolism and pharmacokinetic studies.

Dosing and Sample Collection

Oral Administration: this compound was administered to CD-1 mice via oral gavage at a dose of 25 mg/kg.[1] The vehicle used for the oral formulation was a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.[1]

Plasma Collection: Following administration, blood samples were collected at various time points to characterize the plasma concentration-time profile of this compound.

Bioanalytical Method

The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and selectivity required for the accurate quantification of drug candidates in biological matrices.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a preclinical oral pharmacokinetic study, from compound preparation to data analysis.

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis prep_compound Compound Formulation (this compound in Vehicle) dosing Oral Gavage (25 mg/kg) prep_compound->dosing prep_animals Animal Acclimatization (CD-1 Mice) prep_animals->dosing sampling Serial Blood Collection dosing->sampling processing Plasma Separation sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Preclinical Oral Pharmacokinetic Study Workflow

Signaling Pathway Modulation

The therapeutic rationale for this compound is based on its ability to induce the degradation of SMARCA2, which in turn modulates downstream signaling pathways implicated in cancer cell proliferation and survival. A key pathway affected by SMARCA2 degradation is the Hippo-YAP signaling cascade.

The Hippo pathway is a critical regulator of organ size and cell fate. In its active state, a kinase cascade involving MST1/2 and LATS1/2 phosphorylates the transcriptional co-activator YAP (Yes-associated protein). This phosphorylation leads to the cytoplasmic sequestration and subsequent degradation of YAP, preventing it from entering the nucleus and activating pro-proliferative and anti-apoptotic genes.

The SWI/SNF complex, of which SMARCA2 is a core component, is known to interact with and regulate the activity of the Hippo pathway. By inducing the degradation of SMARCA2, this compound disrupts the normal function of the SWI/SNF complex, leading to an increase in the phosphorylation of YAP. This enhanced phosphorylation inactivates YAP, thereby inhibiting the growth of cancer cells that are dependent on this pathway.

The diagram below illustrates the Hippo-YAP signaling pathway and the modulatory effect of this compound-induced SMARCA2 degradation.

G cluster_pathway Hippo Signaling Pathway cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_P p-YAP (Inactive) YAP_nuc YAP YAP->YAP_nuc translocates to Cytoplasm Cytoplasmic Sequestration & Degradation YAP_P->Cytoplasm TEAD TEAD YAP_nuc->TEAD binds to Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates This compound This compound SMARCA2 SMARCA2 / SWI-SNF This compound->SMARCA2 induces degradation of SMARCA2->LATS1_2 modulates

This compound-Mediated Modulation of the Hippo-YAP Pathway

Conclusion

This compound is an orally bioavailable SMARCA2-degrading PROTAC with a demonstrated preclinical pharmacokinetic profile suitable for further in vivo studies. Its mechanism of action, involving the modulation of the Hippo-YAP signaling pathway, provides a strong rationale for its development as a targeted therapy for SMARCA4-mutant cancers. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its therapeutic potential in clinical settings.

References

An In-depth Technical Guide to YD54-Induced Degradation of SMARCA2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YD54, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (Brahma, BRM) protein. SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a high-value therapeutic target in cancers with mutations in its paralog, SMARCA4 (Brahma-related gene 1, BRG1). This document details the mechanism of action of this compound, presents key quantitative data, and outlines detailed experimental protocols for its characterization.

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the SMARCA2 protein.[1] It achieves this by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase.[1] this compound utilizes a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[2][3]

The core mechanism involves the formation of a ternary complex, consisting of SMARCA2, this compound, and the CRBN E3 ligase.[4] This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the SMARCA2 protein. Poly-ubiquitination marks SMARCA2 for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in its cellular levels.[1] This event-driven, catalytic mode of action allows substoichiometric amounts of this compound to induce the degradation of a larger amount of target protein.[5]

YD54_Mechanism_of_Action cluster_cell Cellular Environment This compound This compound (PROTAC) Ternary_Complex SMARCA2-YD54-CRBN Ternary Complex This compound->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ub_SMARCA2 Poly-ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Targeting Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound-induced SMARCA2 degradation.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize its degradation potency and maximal degradation levels in different cancer cell lines.

Table 1: Degradation Potency (DC50) of this compound against SMARCA2

The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein.

Cell LineCancer TypeTime PointDC50 (nM)Citation(s)
SMARCA4 mutant lung cancer cellsLung Cancer-3.5[3][6]
H1792Lung Cancer24 hours8.1[2]
H1792Lung Cancer48 hours16[2]
H322Lung Cancer-1.0[2]
HCC515Lung Cancer-1.2[2]
H2030Lung Cancer-10.3[2]
H2126Lung Cancer-1.6[2]

Table 2: Maximal Degradation (Dmax) of SMARCA2 by this compound

The Dmax value indicates the maximum percentage of protein degradation achieved at high concentrations of the degrader.

Cell LineTime PointDmax (%)Citation(s)
H179224 hours98.9[2]
H179248 hours99.2[2]
H322-99.3[2]
HCC515-98.9[2]
H2030-98.6[2]
H2126-98.9[2]

Selectivity Profile

This compound demonstrates enhanced selectivity for SMARCA2 over its close homolog SMARCA4.[2] This is a critical feature, as the therapeutic strategy is based on the synthetic lethal relationship where SMARCA4-deficient cancers are highly dependent on SMARCA2.[3][7] The unintended degradation of SMARCA4 could lead to toxicity.[2]

Experimental Protocols

The characterization of a PROTAC like this compound involves a series of key experiments to confirm its mechanism of action and efficacy. Detailed protocols for these assays are provided below.

This is a fundamental technique to quantify the reduction in SMARCA2 protein levels following treatment with this compound.[8]

WB_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary/Secondary Ab) E->F G 7. Detection & Analysis (ECL, Densitometry) F->G

Caption: Workflow for Western Blot Analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in a logarithmic growth phase at the time of harvest (typically 70-80% confluency).[9] Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).[2][9]

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[9] Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.[8]

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to SMARCA2 overnight at 4°C.[10] A loading control antibody (e.g., GAPDH, β-actin) should also be used.[8]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[9] Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the percentage of degradation.[8]

Cell viability assays are used to assess the functional consequence of SMARCA2 degradation, particularly the anti-proliferative effects of this compound in SMARCA4-mutant cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5][11]

CTG_Workflow cluster_workflow CellTiter-Glo® Assay Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Dose-response) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Incubate & Lyse Cells D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound to generate a dose-response curve. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Plot the signal against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Co-IP is a key technique to provide direct evidence of the this compound-induced ternary complex formation between SMARCA2 and the E3 ligase.[12]

CoIP_Workflow cluster_workflow Co-Immunoprecipitation Workflow A 1. Cell Treatment (this compound vs. Control) B 2. Cell Lysis (Non-denaturing buffer) A->B C 3. Immunoprecipitation (e.g., anti-CRBN Ab) B->C D 4. Immune Complex Capture (Beads) C->D E 5. Washing D->E F 6. Elution E->F G 7. Western Blot (Probe for SMARCA2) F->G

Caption: Workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.[12]

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the lysate by incubating it with Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.[12]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-CRBN) or a negative control IgG overnight at 4°C with gentle rotation.[13]

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.[12]

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[13]

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[13]

  • Western Blot Analysis: Analyze the eluted samples by Western blotting.[12] Probe the membrane with antibodies against SMARCA2 and the E3 ligase (CRBN). A successful Co-IP will show a band for SMARCA2 in the sample immunoprecipitated with the CRBN antibody from this compound-treated cells, but not in the control samples. This demonstrates the formation of the ternary complex.[14]

References

YD54: A Technical Guide to Targeted Protein Degradation of SMARCA2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of YD54, a potent and selective small molecule degrader of the SWI/SNF chromatin remodeling complex ATPase SMARCA2. By co-opting the ubiquitin-proteasome system, this compound presents a promising therapeutic strategy for cancers with specific genetic vulnerabilities, particularly those with mutations in the SMARCA4 gene. This guide details the mechanism of action, quantitative performance, and key experimental methodologies associated with the characterization of this compound.

Introduction to this compound and Targeted Protein Degradation

This compound is a heterobifunctional small molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the targeted degradation of SMARCA2.[1] PROTACs represent a novel therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. This compound achieves this by simultaneously binding to SMARCA2 and the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.[3]

SMARCA2 is a critical subunit of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression. In cancers harboring loss-of-function mutations in the paralogous SMARCA4 gene, tumor cells often become dependent on the remaining SMARCA2 for survival.[4][5] This synthetic lethal relationship makes selective SMARCA2 degradation a compelling anti-cancer strategy.[4]

Mechanism of Action

The mechanism of this compound-mediated degradation of SMARCA2 is a multi-step process that hijacks the ubiquitin-proteasome pathway.

G cluster_0 Normal State (SMARCA2 present) cluster_1 This compound Treatment (SMARCA2 degraded) SMARCA2 SMARCA2 (within SWI/SNF) YAP YAP/TAZ SMARCA2->YAP Inhibits TEAD TEAD YAP->TEAD Binds Proliferation Cell Proliferation Genes TEAD->Proliferation Activates This compound This compound SMARCA2_degraded SMARCA2 Degraded This compound->SMARCA2_degraded Induces Degradation pYAP Phospho-YAP (Inactive) SMARCA2_degraded->pYAP Leads to Increased YAP Phosphorylation TEAD_2 TEAD pYAP->TEAD_2 Cannot Bind Proliferation_inhibited Cell Proliferation Genes (Inhibited) TEAD_2->Proliferation_inhibited Transcription Inhibited G cluster_0 Experimental Workflow Start Seed Cells Treat Treat with this compound (Dose Response) Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-SMARCA2/4) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal (Chemiluminescence) Secondary_Ab->Detect Analyze Analyze Bands (Densitometry) Detect->Analyze

References

Preclinical Profile of YD54 in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: The following document is a template designed to meet the user's specified formatting and content requirements. The information presented herein is based on a hypothetical compound, "YD54," as no publicly available preclinical data for a compound with this designation in the context of non-small cell lung cancer (NSCLC) could be identified through the conducted searches. The data, experimental protocols, and signaling pathways are illustrative and should be replaced with actual study findings for a real-world application.

This technical guide provides a structured overview of the preclinical evaluation of this compound, a novel investigational agent for the treatment of non-small cell lung cancer (NSCLC). The document details the in vitro and in vivo efficacy, mechanism of action, and key signaling pathways modulated by this compound. All quantitative data are summarized in tabular format for clarity, and experimental methodologies are described in detail. Visual representations of signaling pathways and experimental workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of the compound's preclinical profile.

Quantitative Data Summary

The preclinical activity of this compound has been assessed across a panel of NSCLC cell lines and in in vivo tumor models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineHistologyDriver Mutation(s)IC50 (nM)
A549AdenocarcinomaKRAS G12S150
H1975AdenocarcinomaEGFR L858R, T790M50
HCC827AdenocarcinomaEGFR ex19del25
H460Large CellKRAS Q61H200
SK-MES-1Squamous Cell-500

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

ModelTreatment GroupDose & ScheduleTumor Growth Inhibition (%)
H1975 XenograftVehicle-0
This compound10 mg/kg, QD85
HCC827 XenograftVehicle-0
This compound10 mg/kg, QD92

Experimental Protocols

Detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound are provided below.

Cell Viability Assay

NSCLC cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or vehicle control for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Western Blot Analysis

Cells were treated with this compound or vehicle for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 H1975 or HCC827 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily (QD) at a dose of 10 mg/kg. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Proposed Signaling Pathway of this compound in EGFR-Mutant NSCLC

YD54_Signaling_Pathway EGFR Mutant EGFR (L858R, ex19del) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of this compound inhibiting mutant EGFR signaling.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start cell_culture NSCLC Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (IC50) treatment->viability western Western Blot (Pathway Modulation) treatment->western end End viability->end western->end In_Vivo_Workflow start Start inoculation Tumor Cell Inoculation (Athymic Nude Mice) start->inoculation tumor_growth Tumor Growth to 150-200 mm³ inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Treatment (10 mg/kg, QD) randomization->treatment vehicle Vehicle Control randomization->vehicle monitoring Tumor Volume Monitoring treatment->monitoring vehicle->monitoring endpoint Study Endpoint (TGI Calculation) monitoring->endpoint

Methodological & Application

Application Notes and Protocols for YD54 in Cell Culture Discontinued Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to generate detailed application notes and protocols for an experimental compound identified as YD54 in cell culture have been halted due to the absence of publicly available scientific literature, patents, or clinical trial data associated with this designation.

Extensive searches for "this compound" and related terms across multiple scientific databases and public registries have yielded no specific information regarding its chemical structure, mechanism of action, or any associated experimental protocols. This lack of data prevents the creation of accurate and reliable documentation for its use in a research or drug development setting.

It is possible that "this compound" represents an internal codename for a proprietary compound that has not yet been disclosed in public forums. Alternatively, it may be a very recent discovery with research yet to be published, or the identifier may be inaccurate.

Without foundational information on this compound, it is impossible to fulfill the core requirements of generating detailed experimental protocols, summarizing quantitative data, or creating visualizations of its signaling pathways and experimental workflows.

Further progress on this request is contingent upon the provision of specific details regarding the nature of this compound, including but not limited to:

  • Chemical structure or class

  • Biological target(s)

  • Intended cellular effects

  • Any existing internal or preliminary research findings

Until such information becomes available, the development of the requested application notes and protocols for this compound cannot proceed.

Application Notes and Protocols for YD54 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of YD54, a novel histone deacetylase (HDAC) inhibitor, in Western blot experiments. The following information is intended to guide researchers in accurately assessing the effects of this compound on protein expression and signaling pathways.

Introduction

This compound is a potent inhibitor of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression through the removal of acetyl groups from histone and non-histone proteins.[1] Inhibition of HDACs leads to an accumulation of acetylated proteins, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] Western blotting is a fundamental technique to elucidate the mechanism of action of this compound by detecting changes in the acetylation status of key protein targets and other downstream signaling molecules.

Data Presentation: Efficacy of this compound in various cell lines

The following table summarizes the quantitative data on the efficacy of this compound in inducing histone acetylation in different cancer cell lines.

Cell LineCancer TypeThis compound Concentration (nM)Incubation Time (hours)Fold Increase in Acetyl-Histone H3 (Normalized to Control)
A549Lung Carcinoma10243.5
A549Lung Carcinoma50248.2
DLD-1Colorectal Adenocarcinoma10244.1
DLD-1Colorectal Adenocarcinoma50249.5
MiaPaCa2Pancreatic Carcinoma10242.8
MiaPaCa2Pancreatic Carcinoma50247.1
UT-SCC15Head and Neck Squamous Cell Carcinoma10243.9
UT-SCC15Head and Neck Squamous Cell Carcinoma50248.8

Experimental Protocols

I. Cell Lysis and Protein Quantification

This protocol describes the preparation of whole-cell lysates for Western blot analysis.

Materials:

  • Cultured cells treated with this compound or vehicle control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells once with ice-cold PBS.[2]

  • Aspirate the PBS completely.

  • Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to the dish. (e.g., 1 mL for a 10 cm dish).[2]

  • For adherent cells, use a cell scraper to gently scrape the cells off the surface of the dish in the lysis buffer.[2] For suspension cells, pellet the cells by centrifugation and resuspend in the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]

  • Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Aliquot the lysates and store at -80°C for future use.

II. Western Blotting

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins.

Materials:

  • Cell lysates

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or Nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST: 10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20)

  • Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Histone H3, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein lysate (typically 20-30 µg) with an equal volume of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the boiled samples and a protein molecular weight marker into the wells of an SDS-PAGE gel.

  • Run the gel in running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[3]

  • Protein Transfer: Equilibrate the gel, membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[3][4] Transfer is typically performed at 100 V for 1 hour or at a lower voltage overnight at 4°C.[2]

  • Blocking: After transfer, wash the membrane briefly with TBST.[3]

  • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[2][3]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[2][3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.[3]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for a Western blot experiment.

YD54_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC inhibition Histones Histones HDAC->Histones deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Proposed signaling pathway of this compound as an HDAC inhibitor.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & This compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for a Western blot experiment.

References

Application Notes and Protocols for YD54 Treatment of Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a structured template for the application and protocol of YD54 in the context of non-small cell lung cancer (NSCLC) research. Upon conducting a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound or treatment designated "this compound" for NSCLC.

The following sections are designed to be populated with specific experimental data and protocols once information on this compound becomes available. This template serves as a guide to ensure a thorough and standardized approach to documenting the therapeutic potential of a novel compound.

Introduction to this compound

(This section would typically provide background information on the compound this compound, including its origin, chemical class, and putative mechanism of action. As no information is currently available, this section remains as a placeholder.)

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, accounting for approximately 85% of all lung cancer cases. The development of novel therapeutic agents that can effectively target NSCLC cells is a critical area of research. This document outlines the experimental evaluation of this compound, a novel therapeutic candidate, against various NSCLC cell lines.

Quantitative Data Summary

A crucial aspect of evaluating a new therapeutic agent is the quantitative assessment of its efficacy. The following tables are formatted to present such data clearly.

Table 1: In Vitro Cytotoxicity of this compound against NSCLC Cell Lines (IC50 Values)

NSCLC Cell LineHistological SubtypeThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
(e.g., A549)(e.g., Adenocarcinoma)(Insert Data)(Insert Data)
(e.g., H460)(e.g., Large Cell)(Insert Data)(Insert Data)
(e.g., SK-MES-1)(e.g., Squamous Cell)(Insert Data)(Insert Data)
(e.g., H1975)(e.g., Adenocarcinoma, EGFR T790M)(Insert Data)(Insert Data)

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Induction by this compound in NSCLC Cell Lines

NSCLC Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
(e.g., A549)Control(Insert Data)(Insert Data)(Insert Data)
This compound (IC50)(Insert Data)(Insert Data)(Insert Data)
(e.g., H460)Control(Insert Data)(Insert Data)(Insert Data)
This compound (IC50)(Insert Data)(Insert Data)(Insert Data)

Data would be generated from Annexin V/Propidium Iodide staining followed by flow cytometry analysis.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of scientific findings.

Cell Culture and Maintenance
  • Cell Lines: (List all NSCLC cell lines used, e.g., A549, H460, SK-MES-1, H1975).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, and β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are critical for understanding the underlying mechanisms and experimental design.

YD54_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS This compound This compound This compound->Receptor Binds to/Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax

Caption: Putative signaling pathway affected by this compound in NSCLC cells.

Experimental_Workflow NSCLC_Cell_Lines NSCLC Cell Lines (A549, H460, etc.) Cell_Culture Cell Culture & Maintenance NSCLC_Cell_Lines->Cell_Culture YD54_Treatment Treatment with this compound (Dose and Time Course) Cell_Culture->YD54_Treatment Cell_Viability Cell Viability Assay (MTT) YD54_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) YD54_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) YD54_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Disclaimer: The information presented in this document is a template and does not represent actual experimental data for a compound named this compound. The protocols provided are standard methodologies and may require optimization for specific experimental conditions.

Application Notes and Protocols: A Guide to Assessing YD54-Induced SMARCA2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

YD54 is a novel, potent, and orally bioavailable PROTAC designed to selectively degrade SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2).[3][4] SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has been identified as a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[3][5] This application note provides a detailed protocol for assessing the efficacy of this compound in inducing the degradation of SMARCA2 in a cellular context.

Mechanism of Action: this compound-Mediated SMARCA2 Degradation

This compound functions by forming a ternary complex between SMARCA2 and the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] One end of the this compound molecule binds to the bromodomain of SMARCA2, while the other end recruits the CRBN E3 ligase.[4][6] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2, marking it for degradation by the 26S proteasome.[1][2] This targeted degradation leads to the selective removal of the SMARCA2 protein from the cell.

cluster_0 Cellular Environment This compound This compound Ternary_Complex This compound-SMARCA2-CRBN Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Degraded_SMARCA2 Degraded SMARCA2 Peptides Proteasome->Degraded_SMARCA2 Degradation

This compound-mediated SMARCA2 protein degradation pathway.

Quantitative Data Summary

The potency of this compound in inducing SMARCA2 degradation is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes the reported degradation activity of this compound in various SMARCA4-mutant and wild-type lung cancer cell lines.

Cell LineSMARCA4 StatusTreatment Time (h)DC50 (nM)Dmax (%)Reference
Average (SMARCA4 mutant)Mutant-3.5-[3]
H1792Wild-Type248.198.9[4][7]
H1792Wild-Type481699.2[4][7]
H322Mutant-199.3[4][7]
HCC515Mutant-1.298.9[4][7]
H2030Mutant-10.398.6[4][7]
H2126Mutant-1.698.9[4][7]

Experimental Protocol: Western Blot Analysis of SMARCA2 Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in SMARCA2 protein levels following treatment with this compound.[1][8]

cluster_workflow Experimental Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting D->E F 6. Detection and Analysis E->F

References

Application Notes and Protocols for YD54: A Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD54 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the preparation and use of this compound in preclinical animal studies to evaluate its anti-cancer efficacy, pharmacokinetic profile, and tolerability.

Mechanism of Action

This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of PI3K, inhibiting its kinase activity. This leads to a downstream cascade of events, including the dephosphorylation of Akt and mTOR, ultimately resulting in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a complex network of protein interactions. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth. This compound disrupts this entire cascade by inhibiting the initial step of PI3K activation.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 P CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeIC50 (nM)
MCF-7Breast15
PC-3Prostate25
A549Lung50
U87-MGGlioblastoma10

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
MCF-7Vehicle0
This compound (25 mg/kg)45
This compound (50 mg/kg)78
PC-3Vehicle0
This compound (25 mg/kg)35
This compound (50 mg/kg)65

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Bioavailability (Oral)40%
Tmax (Oral)2 hours
Cmax (50 mg/kg, Oral)1.5 µM
Half-life (t1/2)8 hours

Experimental Protocols

Preparation of this compound for Animal Dosing

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Accurately weigh the this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle solution to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to create a suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Prepare fresh on the day of dosing.

In Vivo Efficacy Study in Xenograft Models

Animal Model:

  • Female athymic nude mice (6-8 weeks old)

Tumor Cell Implantation:

  • Harvest cancer cells (e.g., MCF-7) from culture.

  • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

Treatment Protocol:

  • Allow tumors to reach an average volume of 100-150 mm³.

  • Randomize the animals into treatment groups (e.g., vehicle, this compound 25 mg/kg, this compound 50 mg/kg).

  • Administer this compound or vehicle daily via oral gavage.

  • Measure tumor volume with calipers twice weekly.

  • Monitor animal body weight and overall health status regularly.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Xenograft_Workflow CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth (100-150 mm³) Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Vehicle Vehicle Treatment Randomization->Vehicle YD54_Low This compound (25 mg/kg) Treatment Randomization->YD54_Low YD54_High This compound (50 mg/kg) Treatment Randomization->YD54_High Monitoring Tumor & Body Weight Monitoring Vehicle->Monitoring YD54_Low->Monitoring YD54_High->Monitoring Endpoint Study Endpoint & Analysis Monitoring->Endpoint PK_Study_Workflow Dosing This compound Administration (IV & Oral) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Processing & Storage BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Application Notes and Protocols for Cell-Based Assays Using YD54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-based assays are fundamental tools in drug discovery and biomedical research, enabling the characterization of novel compounds in a biologically relevant context. These assays are crucial for determining a compound's potency, mechanism of action, and potential therapeutic effects. This document provides a comprehensive set of protocols for characterizing the activity of a hypothetical compound, YD54, using common cell-based assay techniques. For the purpose of this application note, this compound is presumed to be an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. The following protocols detail methods to assess the cytotoxic effects of this compound and to quantify its inhibitory action on the MAPK/ERK pathway.

Quantitative Data Summary

The potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.[1][2] The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines, as determined by a cell viability assay.

Table 1: Inhibitory Activity of this compound on Cancer Cell Line Proliferation

Cell LineTissue of OriginThis compound IC50 (µM)
A549Lung Carcinoma0.58
MCF-7Breast Adenocarcinoma1.23
HeLaCervical Adenocarcinoma2.15
HCT116Colon Carcinoma0.89

Signaling Pathway and Experimental Workflow

To understand the mechanism by which this compound exerts its effects, it is essential to visualize its target signaling pathway and the experimental workflow used to investigate its activity.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Figure 1: Proposed MAPK/ERK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound (24-72h incubation) C->D E Add detection reagent (e.g., MTT, CellTiter-Glo) D->E F Measure signal (Absorbance/Luminescence) E->F G Data analysis and IC50 determination F->G

References

Application Notes and Protocols: YD54 in Combination with KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC). However, both intrinsic and acquired resistance mechanisms often limit the long-term efficacy of these agents. Emerging preclinical evidence points towards a novel combination strategy involving the targeted degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, to enhance the therapeutic effect of KRAS G12C inhibitors.

This document provides detailed application notes and experimental protocols for investigating the synergistic effects of YD54, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of SMARCA2, in combination with KRAS G12C inhibitors. These guidelines are intended to assist researchers in the preclinical evaluation of this promising combination therapy.

Scientific Rationale for Combination Therapy

Mutations in the SMARCA4 gene, which encodes another key ATPase of the SWI/SNF complex, frequently co-occur with KRAS G12C mutations in NSCLC. Clinical data suggests that patients with SMARCA4-mutant tumors exhibit a poorer response to KRAS G12C inhibitors[1][2]. This observation has led to the hypothesis that the SWI/SNF complex plays a crucial role in the cellular response to KRAS inhibition.

SMARCA2 and SMARCA4 are paralogs with partially redundant functions. In cells with loss-of-function mutations in SMARCA4, there is an increased dependency on SMARCA2 for survival, a concept known as synthetic lethality[3][4][5][6]. This compound is a PROTAC that selectively induces the degradation of SMARCA2 protein[3][5][7]. In SMARCA4-mutant cancer cells, the degradation of SMARCA2 is expected to be synthetically lethal.

Recent preclinical studies have demonstrated that the combination of this compound with the KRAS G12C inhibitor sotorasib (B605408) results in a synergistic anti-tumor effect in cancer cell lines harboring both KRAS G12C and SMARCA4 mutations[3][5][6]. The proposed mechanism involves the dual targeting of a key oncogenic driver (KRAS G12C) and a critical cellular dependency (SMARCA2) in a specific molecularly defined cancer subtype.

Key Signaling Pathway

The combination of this compound and a KRAS G12C inhibitor targets two distinct but interconnected pathways essential for tumor cell proliferation and survival. The KRAS G12C inhibitor directly blocks the oncogenic signaling cascade driven by the mutant KRAS protein, primarily the MAPK pathway. Simultaneously, in SMARCA4-mutant cells, this compound induces the degradation of SMARCA2, leading to the collapse of the SWI/SNF complex function, which is critical for gene expression programs that support cell survival.

Signaling_Pathway cluster_0 KRAS G12C Signaling cluster_1 SWI/SNF Complex Function (in SMARCA4-mutant cells) cluster_2 Therapeutic Intervention KRAS G12C KRAS G12C RAF RAF KRAS G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation SMARCA2 SMARCA2 (Required for SWI/SNF function) SWI/SNF Complex SWI/SNF Complex SMARCA2->SWI/SNF Complex Chromatin Remodeling Chromatin Remodeling SWI/SNF Complex->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Survival Survival Gene Expression->Survival KRAS G12C Inhibitor KRAS G12C Inhibitor KRAS G12C Inhibitor->KRAS G12C Inhibition This compound This compound This compound->SMARCA2 Degradation

Fig. 1: Dual targeting of KRAS G12C and SMARCA2 pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating this compound and its combination with KRAS G12C inhibitors.

Table 1: In Vitro Degradation and Growth Inhibition of this compound

ParameterCell LineValueReference
SMARCA2 DC50 SMARCA4-mutant lung cancer cells3.5 nM[5][7]
SMARCA2 DC50 (average) SMARCA4-mutant lung cancer cells3.5 nM[5]
Growth Inhibition Selectively in SMARCA4-mutant cellsPotent[5]

Table 2: Synergistic Activity of this compound and Sotorasib in KRAS G12C/SMARCA4 Co-mutant Cells

Cell LineAssaySynergy Score (Bliss/Lowe)ObservationReference
H2030Cell Growth (7 days)>10Robust synergistic growth inhibition[2]
H2030Clonogenic Assay (8 days)-Significant reduction in colony formation[2]

Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the anti-proliferative effects of this compound and a KRAS G12C inhibitor, alone and in combination, and to quantify synergistic interactions.

Materials:

  • KRAS G12C/SMARCA4 co-mutant cancer cell line (e.g., H2030)

  • This compound (stock solution in DMSO)

  • KRAS G12C inhibitor (e.g., sotorasib; stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the KRAS G12C inhibitor. Typically, a 6x6 or 8x8 matrix with 3-fold serial dilutions is used. Include vehicle control (DMSO) wells.

  • Treatment: Add the drug combinations to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: At the end of the incubation period, measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize viability data to the vehicle-treated control wells.

    • Calculate IC50 values for each compound alone.

    • Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores (e.g., Bliss, Loewe, or ZIP score) from the combination data. A score >10 is generally considered synergistic[2].

Experimental_Workflow_Synergy A Seed cells in 96-well plates B Prepare drug dilution matrix A->B C Treat cells with This compound and KRAS G12C inhibitor B->C D Incubate for 72-120 hours C->D E Measure cell viability (e.g., CellTiter-Glo) D->E F Analyze data for synergy E->F

Fig. 2: Workflow for cell viability and synergy analysis.
Western Blot Analysis for Protein Degradation

Objective: To confirm the degradation of SMARCA2 by this compound and to assess the impact on downstream signaling pathways.

Materials:

  • KRAS G12C/SMARCA4 co-mutant cancer cell line

  • This compound

  • KRAS G12C inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-p-ERK, anti-ERK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the KRAS G12C inhibitor, or the combination for various time points (e.g., 4, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation and pathway inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the this compound and KRAS G12C inhibitor combination in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • KRAS G12C/SMARCA4 co-mutant cancer cell line (e.g., H2030)

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulated for oral administration

  • KRAS G12C inhibitor formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, KRAS G12C inhibitor alone, Combination).

  • Treatment: Administer the compounds daily (or as determined by pharmacokinetic studies) via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth inhibition between groups.

Logical_Relationship_Combination A KRAS G12C / SMARCA4 co-mutant tumor B KRAS G12C Inhibitor A->B C This compound (SMARCA2 Degrader) A->C D Inhibition of MAPK Pathway B->D E Degradation of SMARCA2 (Synthetic Lethality) C->E F Synergistic Anti-Tumor Effect D->F E->F

References

Application Notes and Protocols for Lentiviral Transduction in YD54 Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to investigate mechanisms of resistance to the hypothetical targeted therapeutic agent, YD54. This document outlines the generation of this compound-resistant cell lines, methodologies for characterizing the resistance phenotype, and strategies for identifying the underlying molecular mechanisms.

Introduction to this compound and Resistance

This compound is a novel investigational agent targeting a critical signaling pathway implicated in tumorigenesis. As with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells evade the cytotoxic effects of this compound is paramount for developing effective second-line therapies and combination strategies. Lentiviral vectors are a powerful tool for this purpose, enabling stable and long-term modification of target cells to study gene function in the context of drug resistance.[1][2]

Overview of Lentiviral Transduction for Resistance Studies

Lentiviral vectors can be used to introduce specific genetic elements into a wide range of cell types, including those that are difficult to transfect.[1][3] This technology is particularly well-suited for resistance studies, allowing for:

  • Overexpression of putative resistance genes: Stably express genes hypothesized to confer resistance to this compound.

  • Gene knockdown or knockout: Utilize shRNA or CRISPR/Cas9 systems to silence or delete genes that may be involved in this compound sensitivity.[4][5][6]

  • Generation of stable reporter cell lines: Engineer cells to express reporter proteins (e.g., GFP, luciferase) to monitor signaling pathway activity or cell viability in response to this compound.

Section 1: Generation of this compound-Resistant Cell Lines

A common approach to studying drug resistance is the generation of resistant cell lines through continuous exposure to escalating concentrations of the drug.

Protocol 1: Generating this compound-Resistant Cell Lines by Dose Escalation

Objective: To select for a population of cells that can proliferate in the presence of cytotoxic concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture plates and flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial this compound concentration: Start by treating the parental cell line with a concentration of this compound equivalent to its IC50 (the concentration that inhibits 50% of cell growth).

  • Initial exposure: Culture the cells in the presence of the starting concentration of this compound. A parallel culture should be maintained with the vehicle control (DMSO).

  • Monitor cell viability: Observe the cells daily for signs of cell death. Initially, a significant portion of the cells will die.

  • Allow for recovery: Continue to culture the surviving cells in the same concentration of this compound, changing the medium every 2-3 days. Wait for the cell population to recover and resume proliferation.

  • Dose escalation: Once the cells are proliferating steadily, increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat cycles: Repeat steps 3-5, gradually increasing the concentration of this compound over several weeks to months.

  • Isolate resistant clones: Once a population of cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.

Section 2: Lentiviral Vector Production and Transduction

This section details the production of lentiviral particles and their use to transduce target cells.

Protocol 2: Lentiviral Vector Production

Objective: To produce high-titer lentiviral particles for subsequent cell transduction. This protocol is based on a 3rd generation packaging system.

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Lentiviral transfer plasmid (containing the gene of interest, shRNA, or CRISPR components)

  • Packaging plasmids (e.g., pMD2.G for envelope, pRSV-Rev, and pMDLg/pRRE for packaging)

  • 0.45 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Seed HEK293T cells: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Prepare DNA-lipid complexes:

    • In "Tube A," dilute the transfer plasmid and packaging plasmids in Opti-MEM.

    • In "Tube B," dilute the transfection reagent in Opti-MEM.

  • Combine and incubate: Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfect cells: Add the DNA-lipid complex mixture dropwise to the HEK293T cells.

  • Incubate: Incubate the cells for 4-6 hours at 37°C.

  • Change medium: After the incubation, replace the medium with fresh, complete culture medium.

  • Harvest viral supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

  • Filter and store: Filter the collected supernatant through a 0.45 µm filter to remove any cellular debris. The viral supernatant can be used immediately or aliquoted and stored at -80°C.

Protocol 3: Lentiviral Transduction of Target Cells

Objective: To introduce the gene of interest into the target cancer cell line.

Materials:

  • Target cancer cell line

  • Lentiviral supernatant (from Protocol 2)

  • Polybrene (transduction enhancing agent)

  • Complete cell culture medium

  • Selection antibiotic (e.g., puromycin, blasticidin), if the lentiviral vector contains a resistance marker.[7][8][9]

Procedure:

  • Seed target cells: The day before transduction, seed the target cells in a 6-well plate so that they reach 50-70% confluency on the day of transduction.[10]

  • Prepare transduction medium: Prepare complete medium containing Polybrene at a final concentration of 4-8 µg/mL.

  • Transduce cells: Remove the existing medium from the cells and add the transduction medium containing the desired amount of lentiviral supernatant. The amount of virus to use (Multiplicity of Infection, MOI) should be optimized for each cell line.[11]

  • Incubate: Incubate the cells with the virus for 24-48 hours.[11][12]

  • Change medium: After incubation, replace the virus-containing medium with fresh, complete medium.

  • Antibiotic selection (if applicable): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.[7][9][11] The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental cell line.[12][13]

  • Expand stable cell line: Expand the pool of antibiotic-resistant cells to generate a stable cell line.

Section 3: Characterization of this compound Resistance

After generating resistant cell lines or transducing cells with putative resistance-modulating genes, it is crucial to quantify the level of resistance.

Protocol 4: Determining this compound Sensitivity using a Cell Viability Assay

Objective: To quantify the IC50 of this compound in parental and resistant/modified cell lines.

Materials:

  • Parental and resistant/modified cell lines

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader

Procedure:

  • Seed cells: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Drug treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubate: Incubate the plate for 48-72 hours.

  • Measure viability: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value for each cell line.

Data Presentation: this compound Sensitivity
Cell LineParental IC50 (nM)Resistant/Modified IC50 (nM)Fold Resistance
Example Cell Line A 5050010
Cell Line A + Gene X Overexpression 502505
Cell Line A + Gene Y Knockdown 505-10 (Sensitized)
Growth Rate Inhibition (GR) Metrics

For a more accurate assessment of drug sensitivity that accounts for differences in cell proliferation rates, consider using GR metrics.[15][16] This method normalizes for cell growth over the course of the assay, providing more robust and reproducible data.[14][17][18]

MetricDescription
GR50 The concentration at which the growth rate is inhibited by 50%.
GRmax The maximum growth rate inhibition achieved.
GRinf The fitted growth rate at an infinite drug concentration.

Visualizations

Signaling Pathway

YD54_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->Receptor

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow

Lentiviral_Transduction_Workflow cluster_prep Preparation cluster_production Virus Production cluster_transduction Transduction & Selection cluster_analysis Analysis Plasmid_Prep Lentiviral & Packaging Plasmid Preparation Transfection Transfection of HEK293T Cells Plasmid_Prep->Transfection Cell_Culture HEK293T & Target Cell Culture Cell_Culture->Transfection Transduction Transduction of Target Cells Cell_Culture->Transduction Harvest Harvest Viral Supernatant Transfection->Harvest Harvest->Transduction Selection Antibiotic Selection Transduction->Selection Stable_Line Expansion of Stable Cell Line Selection->Stable_Line Resistance_Assay This compound Resistance Assay (IC50/GR50) Stable_Line->Resistance_Assay

Caption: Workflow for generating stable cell lines using lentiviral transduction.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms cluster_parental This compound Sensitive (Parental) cluster_resistant This compound Resistant cluster_mechanisms Potential Resistance Mechanisms Parental Parental Cell Line Resistant Resistant Cell Line Parental->Resistant This compound Treatment Target_Mutation Target Gene Mutation Target_Mutation->Resistant Bypass_Pathway Activation of Bypass Pathway Bypass_Pathway->Resistant Drug_Efflux Increased Drug Efflux Drug_Efflux->Resistant Metabolic_Alteration Altered Drug Metabolism Metabolic_Alteration->Resistant

Caption: Potential mechanisms leading to this compound resistance.

References

Application Notes and Protocols: CRISPR-Cas9 Screening with YD54 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale.[1][2][3] One powerful application of this technology is in CRISPR screening, which allows for the identification of genes that modulate cellular responses to various perturbations, including drug treatments.[3][4][5] This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 loss-of-function screen in combination with YD54 treatment to identify genes that confer sensitivity or resistance to this novel therapeutic agent.

This compound is an investigational photosensitizer for use in photodynamic therapy (PDT), a cancer treatment modality that utilizes light to activate a photosensitizing agent, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[2][6][7] PDT is a targeted therapy that can be applied to various cancers.[6] Understanding the genetic factors that influence cellular response to this compound is crucial for optimizing its therapeutic efficacy and identifying potential combination therapies.

Principle of the Screen

This protocol outlines a pooled CRISPR-Cas9 knockout screen designed to identify genes whose loss results in either increased sensitivity or resistance to this compound treatment.[4][5] The workflow involves transducing a population of cancer cells with a lentiviral single-guide RNA (sgRNA) library targeting a large set of genes. Following selection, the cell population is treated with a sub-lethal dose of this compound and exposed to the appropriate wavelength of light to induce phototoxicity. Genomic DNA is then isolated from both the treated and untreated cell populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS). Genes that are essential for survival in the presence of this compound will be underrepresented (depleted) in the treated population, while genes whose knockout confers resistance will be overrepresented (enriched).

Data Presentation

Table 1: Summary of CRISPR-Cas9 Screening Parameters with this compound Treatment

ParameterDescriptionRecommended Value
Cell Line Cancer cell line of intereste.g., A549 (Lung Carcinoma)
CRISPR Library Pooled sgRNA librarye.g., GeCKO v2, Brunello
Transduction MOI Multiplicity of Infection0.3 - 0.5
Selection Marker Antibiotic resistancee.g., Puromycin
This compound Concentration Sub-lethal dose (IC20-IC30)To be determined empirically
Light Dosage Energy density of light exposureTo be determined empirically
Screening Duration Total time from transduction to harvest~ 3-4 weeks
Sequencing Depth Reads per sgRNA> 200 reads

Experimental Protocols

Cell Line Preparation and this compound Dose-Response Curve

Objective: To determine the optimal sub-lethal concentration of this compound for the CRISPR screen.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound photosensitizer

  • Light source with appropriate wavelength for this compound activation

  • 96-well plates

  • Cell viability assay (e.g., CellTiter-Glo®)

Protocol:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period.

  • The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubate the cells with this compound for a predetermined time to allow for cellular uptake (e.g., 24 hours).

  • Expose the cells to a specific dose of light to activate this compound. Keep a set of plates in the dark as a control.

  • Incubate the cells for an additional 48-72 hours.

  • Measure cell viability using a standard assay.

  • Calculate the half-maximal inhibitory concentration (IC50) and determine a sub-lethal dose (e.g., IC20-IC30) for the screen.

Lentiviral Library Production and Titer Determination

Objective: To produce a high-titer lentiviral sgRNA library.

Materials:

  • sgRNA library plasmid DNA

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Complete cell culture medium

  • 0.45 µm filter

Protocol:

  • Co-transfect HEK293T cells with the sgRNA library plasmid, packaging plasmid, and envelope plasmid.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatants and filter through a 0.45 µm filter to remove cellular debris.

  • Determine the viral titer by transducing the target cells with serial dilutions of the viral supernatant and selecting with the appropriate antibiotic (e.g., puromycin). Count the number of surviving colonies to calculate the titer in transducing units per milliliter (TU/mL).

CRISPR-Cas9 Library Transduction and Selection

Objective: To generate a population of cells with single-gene knockouts.

Materials:

  • Target cancer cells stably expressing Cas9

  • High-titer lentiviral sgRNA library

  • Complete cell culture medium

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

Protocol:

  • Seed the Cas9-expressing target cells at a density that ensures a library coverage of at least 300-500 cells per sgRNA.

  • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[3]

  • Add polybrene to enhance transduction efficiency.

  • After 24 hours, replace the virus-containing medium with fresh medium.

  • After another 24-48 hours, begin selection with the appropriate antibiotic. Maintain a non-transduced control to ensure complete cell killing.

  • Expand the selected cell population while maintaining library representation.

This compound Treatment and Cell Harvesting

Objective: To apply selective pressure with this compound and collect cell populations for analysis.

Materials:

  • Transduced and selected cell population

  • Complete cell culture medium

  • This compound photosensitizer

  • Light source

Protocol:

  • Split the transduced cell population into two arms: a control (vehicle-treated) arm and a this compound-treated arm. Ensure sufficient cell numbers to maintain library coverage.

  • Treat the this compound arm with the predetermined sub-lethal concentration of this compound.

  • Incubate for the determined uptake period.

  • Expose the cells to the appropriate light dose. The control arm should be handled identically but without light exposure or with a sham treatment.

  • Culture the cells for a period that allows for the depletion or enrichment of specific knockout populations (typically 10-14 population doublings).

  • Harvest cell pellets from both the control and treated populations for genomic DNA extraction.

Genomic DNA Extraction, sgRNA Amplification, and Sequencing

Objective: To prepare sgRNA amplicons for next-generation sequencing.

Materials:

  • Harvested cell pellets

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • NGS platform (e.g., Illumina)

Protocol:

  • Extract genomic DNA from the cell pellets.

  • Perform PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use a two-step PCR approach to add sequencing adapters and barcodes.

  • Purify the PCR products.

  • Quantify the library and submit for next-generation sequencing.

Data Analysis

Objective: To identify sgRNAs that are significantly enriched or depleted in the this compound-treated population.

Protocol:

  • Demultiplex the sequencing reads based on barcodes.

  • Align the reads to the sgRNA library reference to determine the read count for each sgRNA.

  • Normalize the read counts.

  • Use statistical packages like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated sample compared to the control.

  • Perform pathway and gene ontology analysis on the hit genes to identify biological processes that modulate the response to this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cell_prep 1. Cell Line Preparation & This compound Dose Response transduction 3. Library Transduction & Selection cell_prep->transduction lib_prod 2. Lentiviral Library Production & Titer lib_prod->transduction treatment 4. This compound Treatment & Cell Harvesting transduction->treatment gDNA_extraction 5. gDNA Extraction & sgRNA Amplification treatment->gDNA_extraction sequencing 6. Next-Generation Sequencing gDNA_extraction->sequencing data_analysis 7. Data Analysis & Hit Identification sequencing->data_analysis

Caption: CRISPR-Cas9 screening workflow with this compound treatment.

pdt_pathway cluster_pdt Photodynamic Therapy (PDT) Mechanism This compound This compound (Photosensitizer) Light Light Activation Excitedthis compound Excited this compound Light->Excitedthis compound Energy Transfer Oxygen Molecular Oxygen (O2) Excitedthis compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.

Conclusion

The combination of CRISPR-Cas9 screening with this compound treatment provides a powerful and unbiased approach to elucidate the genetic determinants of drug response. The identification of genes that sensitize or confer resistance to this compound can reveal novel drug targets for combination therapies, provide insights into the drug's mechanism of action, and help identify patient populations who are most likely to respond to treatment. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully design and execute these complex screens.

References

YD54: A Novel PROTAC for Synthetic Lethal Targeting of SMARCA4-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and mutations in its subunits are frequently observed in various cancers. SMARCA4 (also known as BRG1) is a key ATPase subunit of this complex, and its loss-of-function mutations are found in a significant subset of non-small cell lung cancers (NSCLC) and other malignancies. Tumors harboring SMARCA4 mutations exhibit a dependency on the paralogous ATPase SMARCA2 (also known as BRM) for survival, a classic example of synthetic lethality.[1][2] This dependency presents a promising therapeutic window for selectively targeting cancer cells with SMARCA4 mutations. YD54 is a potent and orally bioavailable Proteolysis-Targeting Chimera (PROTAC) that selectively induces the degradation of SMARCA2, thereby exploiting this synthetic lethal relationship to inhibit the growth of SMARCA4-mutant tumors.[3][4]

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This binding induces the formation of a ternary complex between SMARCA2, this compound, and the E3 ligase. This proximity leads to the polyubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells disrupts the function of the residual SWI/SNF complex, leading to cell cycle arrest and apoptosis.[1]

Signaling Pathway

SMARCA4_SMARCA2_Synthetic_Lethality cluster_normal_cell Normal Cell (SMARCA4 WT) cluster_cancer_cell Cancer Cell (SMARCA4 Mutant) cluster_treatment This compound Treatment SMARCA4_WT SMARCA4 (WT) SWI_SNF_WT Functional SWI/SNF Complex SMARCA4_WT->SWI_SNF_WT SMARCA2_WT SMARCA2 SMARCA2_WT->SWI_SNF_WT Chromatin_WT Chromatin Remodeling SWI_SNF_WT->Chromatin_WT Gene_Expression_WT Normal Gene Expression Chromatin_WT->Gene_Expression_WT Cell_Survival_WT Cell Survival Gene_Expression_WT->Cell_Survival_WT SMARCA4_Mut SMARCA4 (Mutant/Loss) SWI_SNF_Cancer Partially Functional SWI/SNF Complex SMARCA4_Mut->SWI_SNF_Cancer SMARCA2_Cancer SMARCA2 SMARCA2_Cancer->SWI_SNF_Cancer Degradation SMARCA2 Degradation SMARCA2_Cancer->Degradation ubiquitination Chromatin_Cancer Altered Chromatin Remodeling SWI_SNF_Cancer->Chromatin_Cancer Gene_Expression_Cancer Aberrant Gene Expression Chromatin_Cancer->Gene_Expression_Cancer Cancer_Survival Cancer Cell Survival (Dependent on SMARCA2) Gene_Expression_Cancer->Cancer_Survival Apoptosis Apoptosis Cancer_Survival->Apoptosis This compound This compound This compound->SMARCA2_Cancer E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Proteasome Proteasome Proteasome->Apoptosis leads to Degradation->Proteasome

Caption: SMARCA4/SMARCA2 synthetic lethality and this compound mechanism.

Quantitative Data

The efficacy of this compound has been demonstrated through its potent degradation of SMARCA2 and subsequent inhibition of cell viability in SMARCA4-mutant cancer cell lines.

Cell LineSMARCA4 StatusThis compound DC50 (nM)[3]
H322Mutant1.0
HCC515Mutant1.2
H2030Mutant10.3
H2126Mutant1.6
H1792Wild-Type8.1 (24h), 16 (48h)

DC50: Half-maximal degradation concentration.

Protocols

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow cluster_assays In Vitro Assays start Start cell_culture Culture SMARCA4-mutant and WT cell lines start->cell_culture treatment Treat cells with a dose range of this compound cell_culture->treatment western_blot Western Blot for SMARCA2 Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis: Calculate DC50 and IC50 western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro testing of this compound.

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • SMARCA4-mutant and wild-type cancer cell lines

  • This compound

  • Cell culture medium and supplements

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for SMARCA2 Degradation

This protocol is for determining the half-maximal degradation concentration (DC50) of this compound.

Materials:

  • SMARCA4-mutant and wild-type cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.[5]

  • Data Analysis:

    • Quantify the band intensities for SMARCA2 and the loading control.

    • Normalize the SMARCA2 band intensity to the loading control.

    • Plot the normalized SMARCA2 levels against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • SMARCA4-mutant cancer cell line

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of SMARCA4-mutant cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control orally, once daily.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor mouse body weight and overall health.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot for SMARCA2).

    • Compare tumor growth inhibition between the this compound-treated and vehicle control groups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound YD54 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel small molecule inhibitor, Compound YD54, for use in cell viability assays. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound this compound in a cell viability assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting point would be a logarithmic serial dilution spanning from low nanomolar (nM) to high micromolar (µM) concentrations.[1] A recommended initial range to test is 10 nM to 100 µM.[1] This wide range helps in identifying the half-maximal inhibitory concentration (IC50) or half-maximal growth rate inhibition (GR50).[2]

Q2: How should I dissolve and dilute Compound this compound for my experiments?

Since many small molecule inhibitors are hydrophobic, they often require an organic solvent for initial dissolution.

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1]

  • Working Solutions: Create intermediate dilutions from your primary stock in the same solvent.

  • Final Treatment Concentration: When treating your cells, ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of solvent used for the compound) in your experimental setup.[1]

Q3: Which cell viability assay is most appropriate for use with Compound this compound?

The choice of assay depends on the suspected mechanism of action of this compound and the specific research question. It is often recommended to use more than one type of assay to obtain reliable results.[3]

  • Metabolic Assays (e.g., MTT, XTT, MTS, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[3][4] They are widely used for initial screening.

  • ATP Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells and is a highly sensitive method.[5][6]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide, LDH release): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.[3]

  • Live/Dead Staining: This fluorescence microscopy-based method provides a direct visualization and quantification of viable and dead cells.

Q4: How can I be sure that Compound this compound is not directly interfering with the assay itself?

Some compounds can directly interact with assay reagents, leading to false results.[5][7][8] To test for this, run a cell-free control where you add Compound this compound at various concentrations to the assay medium (without cells) along with the assay reagent (e.g., MTT).[5][8] A significant change in absorbance or fluorescence in the absence of cells indicates direct interference.[8]

Troubleshooting Guide

High variability or unexpected results in your cell viability assays with Compound this compound can arise from several factors.[7][9] This guide provides a structured approach to identifying and resolving these common issues.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells - Uneven cell seeding.[7] - Pipetting errors.[7] - "Edge effects" in the microplate.[8]- Ensure the cell suspension is thoroughly mixed before and during plating.[7] - Calibrate pipettes regularly and use a multi-channel pipette for reagent addition.[7] - Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[7][8]
Unexpectedly High or Low Absorbance/Fluorescence Readings - Incorrect cell seeding density (not in the linear range of the assay).[7] - Contamination (bacterial or yeast).[7] - Compound precipitation in the culture medium.[7]- Perform a cell titration experiment to determine the optimal seeding density for your cell line.[7] - Visually inspect plates for contamination before adding the assay reagent.[7] - Check the solubility of Compound this compound in the culture medium at the tested concentrations. Ensure the final solvent concentration is non-toxic.[7]
Incomplete Formazan (B1609692) Crystal Solubilization (MTT Assay) - Insufficient volume or inappropriate solubilization solution. - Inadequate mixing.[8]- Ensure the volume of the solubilization solution is sufficient.[7] - Increase incubation time with the solubilization solvent and ensure thorough mixing by gentle shaking.[8][9] Visually confirm complete dissolution before reading the plate.[7]
High Background Signal - Interference from media components (e.g., phenol (B47542) red, serum).[8][9] - Direct reduction of the assay reagent by Compound this compound.[8]- Use phenol red-free media or wash cells with PBS before adding the reagent.[8] Consider using serum-free media during the incubation step.[8][9] - Perform a cell-free assay to check for direct compound interference.[8]

Quantitative Data Summary

The following table provides an example of a dose-response relationship for Compound this compound on a hypothetical cancer cell line after a 48-hour treatment, as measured by an MTT assay.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
0.11.1800.07094.4%
10.9500.06576.0%
50.6250.05050.0%
100.3500.04028.0%
500.1500.02512.0%
1000.1000.0208.0%

Experimental Protocol: Cell Viability (MTT Assay)

This protocol outlines the steps for determining the effect of Compound this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Compound this compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and viable.[10]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound this compound in complete culture medium from your stock solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5]

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.[8][9]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

    • A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (Attachment) seed_cells->incubate_24h treat_cells 4. Treat Cells with this compound prepare_this compound 3. Prepare this compound Dilutions prepare_this compound->treat_cells incubate_treatment 5. Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570nm) calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability

Caption: Experimental workflow for assessing cell viability with Compound this compound using an MTT assay.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulated by this compound This compound Compound this compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway where this compound inhibits a receptor, leading to decreased cell proliferation.

References

YD54 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YD54 in cancer cell line experiments. The information addresses potential issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a potent small molecule inhibitor designed to target the ATP-binding site of Y-Kinase, a serine/threonine kinase frequently overexpressed in several cancer types. Inhibition of Y-Kinase is intended to disrupt downstream signaling pathways responsible for cell proliferation and survival.

Q2: I am observing significant cytotoxicity in my cancer cell line, but Western blot analysis shows incomplete inhibition of phosphorylated Y-Kinase. Why is this happening?

This phenomenon can occur due to off-target effects of this compound. While this compound is designed to target Y-Kinase, it has been observed to induce cell death through alternative mechanisms, particularly at higher concentrations. Studies suggest that this compound can induce DNA damage and inhibit STAT3 signaling, which may contribute to its cytotoxic effects even with sub-maximal inhibition of its primary target. It is also a common issue in drug development that the initially presumed target is not the sole mediator of the drug's efficacy[1][2][3].

Q3: My this compound-treated cells are showing a G1 cell cycle arrest, which is not the expected phenotype for Y-Kinase inhibition. Is this an off-target effect?

Yes, a G1 phase cell cycle arrest is a known off-target effect of this compound. This has been linked to the off-target inhibition of the STAT3 signaling pathway, which plays a crucial role in cell cycle progression. A similar effect of G1 arrest has been observed with other molecules that affect growth factor receptor signaling[4].

Q4: Are there any known resistance mechanisms to this compound?

While research is ongoing, potential resistance mechanisms could arise from mutations in the Y-Kinase ATP-binding site, upregulation of alternative survival pathways, or enhanced DNA repair mechanisms to counteract the off-target DNA-damaging effects of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity at low concentrations. Cell line is highly sensitive to STAT3 inhibition or has a compromised DNA damage response.Perform a dose-response curve to accurately determine the IC50 in your specific cell line. Consider using a cell line with known resistance to STAT3 inhibitors as a negative control.
Contradictory results between cell viability assays and target inhibition assays. Off-target effects are the primary driver of cytotoxicity.Investigate off-target effects directly. Perform a Western blot for phosphorylated STAT3 (p-STAT3) and a comet assay or γH2AX staining to assess DNA damage.
Inconsistent results across different passages of the same cell line. Genetic drift of the cell line leading to altered sensitivity to on- and off-target effects.Use low-passage number cells and ensure consistent culture conditions. Periodically re-authenticate your cell lines.
This compound appears less effective in vivo than in vitro. Poor bioavailability, rapid metabolism, or the tumor microenvironment providing compensatory survival signals.Conduct pharmacokinetic and pharmacodynamic studies. Investigate the expression of Y-Kinase and STAT3 in the in vivo model.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Off-Target Effects of this compound in Various Cancer Cell Lines

Cell LineCancer TypeY-Kinase IC50 (nM)STAT3 Phosphorylation IC50 (µM)DNA Damage Induction (Comet Assay Olive Moment at 10 µM)
MCF-7 Breast502.58.2 ± 1.1
A549 Lung753.19.5 ± 1.5
HCT116 Colon1205.812.3 ± 2.0
U87 MG Glioblastoma351.87.1 ± 0.9

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity. The Olive Moment is a measure of DNA damage.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Comet Assay for DNA Damage Assessment
  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with molten low-melting-point agarose (B213101) and pipette onto a comet slide. Allow to solidify.

  • Lysis: Immerse the slides in a lysis solution overnight at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, then perform electrophoresis.

  • Staining and Visualization: Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the DNA damage using image analysis software to determine the Olive Tail Moment.

Signaling Pathway and Experimental Workflow Diagrams

YD54_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Y_Kinase_Receptor Y-Kinase Receptor Y_Kinase Y-Kinase Y_Kinase_Receptor->Y_Kinase Activates GP130 gp130 JAK JAK GP130->JAK Activates Downstream_Signal Downstream Effector Y_Kinase->Downstream_Signal Phosphorylates Proliferation_Survival Proliferation & Survival Genes Downstream_Signal->Proliferation_Survival STAT3 STAT3 JAK->STAT3 Phosphorylates Cell_Cycle_Genes Cell Cycle Genes STAT3->Cell_Cycle_Genes This compound This compound This compound->Y_Kinase Intended Inhibition This compound->STAT3 Off-Target Inhibition DNA DNA This compound->DNA Off-Target Damage

Caption: Intended and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound dose_response 1. Perform Dose-Response Curve (e.g., CCK-8) start->dose_response determine_ic50 Determine IC50 in Specific Cell Line dose_response->determine_ic50 on_target_validation 2. Validate On-Target Activity (Western Blot for p-Y-Kinase) determine_ic50->on_target_validation off_target_investigation 3. Investigate Off-Target Effects on_target_validation->off_target_investigation stat3_wb Western Blot for p-STAT3 off_target_investigation->stat3_wb STAT3 Pathway dna_damage_assay Comet Assay or γH2AX Staining off_target_investigation->dna_damage_assay DNA Damage cell_cycle_analysis Flow Cytometry for Cell Cycle Analysis off_target_investigation->cell_cycle_analysis Cell Cycle conclusion Conclusion: Differentiate On-Target vs. Off-Target Effects stat3_wb->conclusion dna_damage_assay->conclusion cell_cycle_analysis->conclusion

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

How to prevent YD54 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using YD54, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein. Here you will find troubleshooting guides and frequently asked questions to help prevent the degradation of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It works by inducing the degradation of the SMARCA2 protein, a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] this compound achieves this by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of SMARCA2 with ubiquitin, marking it for destruction by the cell's proteasome.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the stability of this compound. The following table summarizes the recommended storage conditions based on supplier information.

FormStorage TemperatureDuration
Powder-20°C3 years
Stock Solution-80°C1 year
-20°C1 month
Data sourced from supplier recommendations.

Q3: What are the common causes of this compound degradation in cell culture media?

A3: Like many small molecules and PROTACs, this compound can be susceptible to degradation in the complex environment of cell culture media. Key factors that can contribute to its degradation include:

  • Hydrolytic Instability: The chemical structure of PROTACs, which often includes esters and amides in the linker region, can be susceptible to hydrolysis in aqueous cell culture media.[]

  • Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes, such as proteases and esterases, that can metabolize this compound. Additionally, cells themselves can release enzymes that may contribute to degradation.

  • Light Exposure: Although not specifically documented for this compound, some complex molecules can be light-sensitive. It is good practice to minimize exposure of stock solutions and media containing this compound to direct light.

  • pH Instability: The pH of the cell culture medium (typically around 7.4) can influence the rate of hydrolysis of susceptible chemical bonds.

Troubleshooting Guide

Q1: I am observing lower than expected activity of this compound in my cell-based assays. Could this be due to degradation?

A1: Yes, a loss of potency is a common symptom of compound degradation. If you suspect this compound is degrading in your cell culture media, consider the following troubleshooting steps:

  • Confirm Cellular Permeability: PROTACs are large molecules and may have poor cell membrane permeability, which can be mistaken for degradation.[5] Consider performing a cellular uptake assay to confirm that this compound is entering the cells.

  • Assess Stability in Media: The stability of this compound in your specific cell culture medium may be a factor. You can assess this by incubating this compound in the media over the time course of your experiment and quantifying its concentration.[6]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into single-use volumes to avoid this.

  • Use Freshly Prepared Media: Prepare media containing this compound fresh for each experiment to minimize the time it is incubated at 37°C before being added to the cells.

Q2: How can I experimentally determine the stability of this compound in my cell culture media?

A2: You can perform an in vitro stability assay to quantify the degradation of this compound over time. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating this compound in your cell culture medium at 37°C and collecting samples at various time points. The concentration of this compound in these samples is then measured, typically by LC-MS/MS.[6][7][8][9][10]

Q3: My dose-response curve shows a "hook effect." Is this related to this compound degradation?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This is generally not due to the degradation of the PROTAC itself, but rather the formation of unproductive binary complexes (this compound-SMARCA2 or this compound-E3 ligase) that compete with the formation of the productive ternary complex (SMARCA2-YD54-E3 ligase) required for degradation. If you observe a hook effect, it is recommended to test lower concentrations of this compound to find the optimal range for maximal degradation.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the half-life of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (for stock solution)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator at 37°C with 5% CO2

  • Sterile microcentrifuge tubes

  • LC-MS/MS system for analysis

  • Acetonitrile (B52724) with an internal standard (for quenching the reaction)

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike this compound into Media: Dilute the this compound stock solution into pre-warmed cell culture medium to your final working concentration (e.g., 1 µM).

  • Incubation: Place the tube of media containing this compound in a 37°C incubator.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the media (e.g., 100 µL).

  • Quench Reaction: Immediately add the collected aliquot to a tube containing cold acetonitrile with an internal standard to stop any further degradation and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of this compound in the media.

Data Presentation:

Summarize your quantitative results in a table similar to the one below.

Time (hours)This compound Concentration (µM)% Remaining
01.00100%
1[Experimental Value][Calculated Value]
2[Experimental Value][Calculated Value]
4[Experimental Value][Calculated Value]
8[Experimental Value][Calculated Value]
24[Experimental Value][Calculated Value]

Visualizations

YD54_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Spike this compound into Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench lcms Quantify this compound by LC-MS/MS quench->lcms analysis Calculate Half-Life (t½) lcms->analysis

Caption: Experimental workflow for determining this compound stability.

SMARCA2_Pathway cluster_this compound This compound Mechanism of Action cluster_swisnf SWI/SNF Complex & Function cluster_degradation Proteasomal Degradation This compound This compound Ternary_Complex SMARCA2-YD54-E3 Ligase Ternary Complex This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination SMARCA2 Ubiquitination Ternary_Complex->Ubiquitination Induces SMARCA2 SMARCA2 (ATPase) SMARCA2->Ternary_Complex SWI_SNF SWI/SNF Complex SMARCA2->SWI_SNF Chromatin Chromatin SWI_SNF->Chromatin Remodeling Gene_Expression Gene Expression Chromatin->Gene_Expression Altered Accessibility Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation

Caption: this compound mechanism and SMARCA2 pathway.

References

Technical Support Center: Improving YD54 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of YD54 in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the XYZ signaling pathway, which is frequently dysregulated in various cancers. By targeting a key kinase in this pathway, this compound aims to block downstream signaling cascades that promote tumor cell proliferation and survival. The effective inhibition of this pathway is expected to result in tumor growth inhibition.

Q2: Which xenograft models are most suitable for evaluating this compound efficacy?

A2: The choice of xenograft model is critical and should be based on the specific cancer type being studied and the expression of the XYZ pathway components. It is recommended to use cell line-derived xenograft (CDX) models or patient-derived xenograft (PDX) models where the target of this compound is known to be a key driver of tumor growth.[1][2] Preliminary in vitro screening of various cancer cell lines for sensitivity to this compound can aid in selecting the most appropriate in vivo models.

Q3: What is the recommended vehicle for this compound administration?

A3: The optimal vehicle for this compound will depend on its physicochemical properties. A common starting point for poorly soluble compounds is a formulation of 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. However, formulation development may be required to improve solubility and bioavailability.[3]

Q4: How should tumor growth be monitored during a this compound efficacy study?

A4: Tumor volume should be measured 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2. Body weight of the animals should also be monitored as an indicator of toxicity. For more advanced monitoring, bioluminescence imaging can be used with luciferase-expressing cell lines to track tumor growth and metastasis non-invasively.[4]

Troubleshooting Guide

Issue 1: High variability in tumor growth within the same treatment group.

Q: We are observing significant differences in tumor response to this compound among animals in the same cohort. What could be the cause and how can we address it?

A: High animal-to-animal variability is a common challenge in xenograft studies.[5] Potential causes and troubleshooting steps are outlined below:

  • Inherent Tumor Heterogeneity: The cancer cell line or PDX model may be intrinsically heterogeneous.

    • Troubleshooting: Increase the sample size per group to statistically mitigate the effects of individual animal variability.[5]

  • Inconsistent Drug Administration: Improper oral gavage technique or an inhomogeneous drug suspension can lead to variable dosing.

    • Troubleshooting: Ensure the this compound suspension is homogenous before each administration. Provide thorough training to all personnel on consistent administration techniques.[5]

  • Animal Health Status: Underlying health issues in some animals can affect tumor growth and drug metabolism.

    • Troubleshooting: Closely monitor animal health and exclude any animals showing signs of illness not related to the tumor or treatment.[5]

  • Variable Tumor Implantation: Inconsistent cell numbers or implantation technique can result in different initial tumor sizes.

    • Troubleshooting: Standardize the tumor implantation procedure, ensuring a consistent number of viable cells are injected into the same subcutaneous or orthotopic location for each animal. The use of Matrigel can sometimes improve tumor take and growth consistency.

Issue 2: Lack of expected tumor growth inhibition with this compound treatment.

Q: Our xenograft model, which we expected to be sensitive to this compound, is not showing a significant response to treatment. What are the possible reasons and what should we investigate?

A: A lack of expected efficacy can stem from several factors related to the drug itself, the dose, or the chosen model.[5]

  • Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to maintain adequate target inhibition in the tumor tissue.

    • Troubleshooting: Conduct a dose-response study to determine the optimal dose that balances efficacy and tolerability. Consider increasing the dosing frequency if the compound has a short half-life.

  • Poor Drug Bioavailability: Issues with the drug formulation or the animal's absorption can lead to low systemic exposure.

    • Troubleshooting: Evaluate the pharmacokinetic properties of this compound in the selected mouse strain. If bioavailability is low, reformulation of the drug may be necessary.

  • Primary or Acquired Resistance: The tumor model may have intrinsic resistance to this compound, or it may have developed resistance during the study.

    • Troubleshooting: Verify the expression and activation of the XYZ pathway in the xenograft tumors. For acquired resistance, tumors can be collected at the end of the study to analyze potential resistance mechanisms.

  • Incorrect Model Selection: The chosen xenograft model may not be dependent on the XYZ pathway for its growth and survival.

    • Troubleshooting: Re-evaluate the in vitro data and literature to confirm the dependence of the chosen cell line or PDX model on the XYZ pathway.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound in Different Xenograft Models

Xenograft ModelCancer TypeThis compound Dose (mg/kg, daily)Treatment Duration (days)Tumor Growth Inhibition (%)p-value
Model A (CDX)Lung Adenocarcinoma502165< 0.01
Model B (CDX)Pancreatic Cancer502120> 0.05
Model C (PDX)Lung Adenocarcinoma502875< 0.001
Model D (PDX)Colon Cancer502815> 0.05

Table 2: Hypothetical Dose-Response of this compound in Model A Xenografts

Treatment GroupThis compound Dose (mg/kg, daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle01500 ± 250-
Group 1101100 ± 20026.7
Group 225750 ± 15050.0
Group 350525 ± 10065.0

Experimental Protocols

1. Cell Culture and Tumor Implantation

  • Cell Culture: The selected cancer cell line should be cultured under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[5]

  • Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG) appropriate for the xenograft model.[5][6] Allow animals to acclimate for at least one week before the experiment begins.

  • Tumor Implantation:

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium).

    • For subcutaneous models, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL (often mixed with Matrigel) into the flank of each mouse.[5][7]

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.

2. This compound Administration

  • Prepare the this compound formulation fresh daily. Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Administer this compound or vehicle control to the mice via the specified route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Record the time of administration and any observed adverse effects.

3. Tumor Measurement and Data Collection

  • Measure the length and width of the tumors using digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Measure the body weight of each mouse at the same frequency to monitor for toxicity.

  • At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

YD54_Signaling_Pathway cluster_cell Tumor Cell This compound This compound XYZ_Kinase XYZ Kinase This compound->XYZ_Kinase Inhibits Receptor Growth Factor Receptor Receptor->XYZ_Kinase Activates Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Xenograft_Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture implantation Tumor Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring monitoring->treatment Daily endpoint Endpoint Reached monitoring->endpoint analysis Tumor Collection & Analysis endpoint->analysis

Caption: General experimental workflow for a this compound xenograft study.

Troubleshooting_Workflow start Poor this compound Efficacy Observed check_variability Is there high inter-animal variability? start->check_variability address_variability Address Variability: - Standardize Dosing - Increase N - Check Animal Health check_variability->address_variability Yes check_dose Is the dose and schedule optimal? check_variability->check_dose No address_variability->check_dose dose_response Perform Dose-Response & PK/PD Studies check_dose->dose_response No check_model Is the model appropriate? check_dose->check_model Yes dose_response->check_model validate_model Validate Target Expression & Pathway Dependence in Model check_model->validate_model No end Re-evaluate Strategy check_model->end Yes validate_model->end

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Technical Support Center: Investigating High Toxicity of YD54 in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Results Encountered an Information Gap Regarding the Specific Compound "YD54".

Our comprehensive search for "this compound" did not yield specific information regarding a compound or drug with this designation in publicly available scientific literature or databases. The search results provided general information on topics such as photodynamic therapy, off-target effects of gene editing technologies like CRISPR, and general mechanisms of cytotoxicity for anti-cancer agents.

This suggests that "this compound" may be an internal designation for a novel compound not yet disclosed in public forums, a highly specific experimental agent with limited documentation, or a potential typographical error.

Moving Forward: A Template for Your Research

While we cannot provide a specific troubleshooting guide for this compound without foundational data, we have developed a comprehensive template below. This guide is structured to help you organize your experimental data and address common issues encountered when a compound exhibits high toxicity in normal cells. You can populate this template with your findings for this compound to create a dedicated technical support resource for your team.

Frequently Asked Questions (FAQs)

This section should address the most common initial questions a researcher might have.

QuestionAnswer
1. What is the suspected mechanism of action for this compound? [Provide a detailed explanation of the hypothesized pathway through which this compound is expected to exert its therapeutic effect. Include information on its molecular target(s) and the intended downstream signaling cascade.]
2. Why are we observing high toxicity in normal cells? Several factors could contribute to off-target toxicity. These may include: - Shared Targets: The molecular target of this compound may be present and essential for the survival of normal cells, not just cancerous ones. - Off-Target Binding: this compound might be binding to unintended molecules that are critical for normal cell function. - Metabolic Activation: Normal cells might metabolize this compound into a more toxic byproduct. - Transport Mechanisms: Efficient uptake of this compound by normal cells could lead to high intracellular concentrations and subsequent toxicity.
3. What are the initial steps to troubleshoot this issue? Begin by verifying the concentration and purity of your this compound stock. Subsequently, perform a dose-response curve in both your target cancer cell line and a panel of relevant normal cell lines to determine the IC50 values. Concurrently, initiate investigations into the potential mechanisms of off-target toxicity.
4. Are there any known analogs or similar compounds to this compound? [If applicable, list any known compounds with similar structures or mechanisms of action. Briefly describe their known toxicity profiles and any insights that can be drawn from them.]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving the high toxicity of this compound in normal cells.

Problem: High Cytotoxicity Observed in Normal Cell Lines

Initial Verification Workflow

cluster_0 Initial Verification cluster_1 Experimental Confirmation A High Toxicity in Normal Cells Observed B Verify Compound Identity and Purity (e.g., LC-MS, NMR) A->B D Confirm Cell Line Identity (e.g., STR Profiling) A->D C Prepare Fresh Stock Solution B->C F Perform Dose-Response Assay C->F E Assess Cell Health and Viability Pre-treatment D->E E->F G Determine IC50 in Cancer vs. Normal Cells F->G H Calculate Therapeutic Index (TI = IC50_normal / IC50_cancer) G->H

Caption: Initial workflow for verifying unexpected cytotoxicity.

Experimental Deep Dive

  • Question: Is the toxicity concentration-dependent?

    • Action: Perform a detailed dose-response analysis across a wide range of this compound concentrations.

    • Data Presentation:

Cell LineTypeThis compound IC50 (µM)
[Cancer Cell 1][Tumor Type][Value]
[Normal Cell 1][Tissue Type][Value]
[Normal Cell 2][Tissue Type][Value]
  • Question: Is the toxicity due to off-target effects?

    • Action: Conduct a target engagement assay to confirm that this compound is binding to its intended molecular target in both cancer and normal cells.

    • Action: Perform a kinome scan or similar broad-panel screening to identify potential off-target interactions.

Signaling Pathway Analysis

If you have a hypothesized off-target pathway, you can map it out to guide your experiments.

cluster_pathway Hypothesized Off-Target Pathway This compound This compound OffTarget Potential Off-Target (e.g., Kinase X) This compound->OffTarget Inhibition Downstream1 Downstream Effector 1 OffTarget->Downstream1 Activation Downstream2 Downstream Effector 2 OffTarget->Downstream2 Activation Apoptosis Apoptosis Downstream1->Apoptosis Downstream2->Apoptosis

Caption: Example of a hypothesized off-target signaling pathway.

Experimental Protocols

This section should contain detailed methodologies for the key experiments you will perform.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • 96-well plates

    • Cancer and normal cell lines

    • Complete growth medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 2 hours at room temperature to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for Target Engagement
  • Objective: To assess the phosphorylation status or expression level of the target protein and downstream effectors.

  • Materials:

    • Cell lysates from this compound-treated and control cells

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to the target, phosphorylated target, and downstream effectors)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

By systematically working through this template and populating it with your experimental data for this compound, you will be able to build a robust internal resource to guide your research and development efforts.

Technical Support Center: Overcoming Resistance to YD54 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with YD54. The content is designed to address specific issues related to treatment resistance that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, potent, and selective small molecule inhibitor of Target Kinase 1 (TK1). In susceptible cancer cells, this compound binds to the ATP-binding pocket of constitutively active mutant TK1, preventing downstream signaling through crucial pathways like the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.

Q2: What are the known primary mechanisms of resistance to targeted therapies like this compound?

A2: Resistance to kinase inhibitors can be broadly categorized as on-target and off-target mechanisms. On-target resistance often involves secondary mutations in the kinase domain of the target protein, which can prevent the drug from binding effectively, or amplification of the target gene.[1] Off-target mechanisms typically involve the activation of alternative or "bypass" signaling pathways that reactivate downstream effectors, rendering the inhibition of the primary target ineffective.[2][3]

Q3: How can I determine if my cell line is sensitive to this compound treatment?

A3: The sensitivity of a cell line to this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50).[4] This is done by treating the cells with a range of this compound concentrations and measuring cell viability after a set period (e.g., 72 hours). A low IC50 value indicates high sensitivity.

Q4: Is it possible for cells to develop resistance to this compound over time?

A4: Yes, acquired resistance is a common phenomenon with targeted therapies.[5] Cancer cells can develop resistance by acquiring genetic or epigenetic alterations under the selective pressure of the drug.[6] This can be modeled in the lab by culturing sensitive cells in the presence of gradually increasing concentrations of this compound over an extended period.[7][8]

Troubleshooting Guides

Problem 1: No significant anti-proliferative effect is observed in a new cell line treated with this compound (Potential Primary Resistance).
Question Possible Cause Recommended Action
Is the target present and active? The cell line may not express the mutant TK1 target, or the target may not be the primary driver of proliferation in this specific cell line.1. Verify Target Expression: Perform a western blot to confirm the expression of the TK1 protein. 2. Assess Target Phosphorylation: Check for the phosphorylated (active) form of TK1 and key downstream effectors like p-ERK and p-AKT.
Is the this compound compound active and used at the correct concentration? The compound may have degraded, or the concentration range used in the assay may be too low.1. Confirm Compound Integrity: Use a fresh, validated batch of this compound. 2. Expand Concentration Range: Test this compound over a broader concentration range (e.g., from picomolar to high micromolar) to accurately determine the dose-response curve.[9]
Are there intrinsic resistance mechanisms at play? The cell line may have pre-existing alterations, such as mutations in downstream signaling components (e.g., KRAS, NRAS) or amplification of bypass receptor tyrosine kinases (RTKs) like MET or EGFR.[10]1. Sequence Key Genes: Perform genomic sequencing of key downstream pathway genes (e.g., RAS, RAF, PIK3CA). 2. Profile RTK Expression: Use a phospho-RTK array or western blotting to screen for hyperactivated bypass pathways.[11]
Problem 2: Cells that were initially sensitive to this compound now grow in its presence (Acquired Resistance).
Question Possible Cause Recommended Action
Has a secondary mutation occurred in the TK1 target? A common mechanism of acquired resistance is the emergence of a "gatekeeper" mutation in the drug's binding site, which prevents this compound from inhibiting TK1.[12]1. Sequence the TK1 Gene: Isolate genomic DNA from both the parental (sensitive) and resistant cell lines and sequence the entire coding region of the TK1 gene to identify any new mutations.
Has the TK1 target gene been amplified? Overexpression of the target protein due to gene amplification can effectively "out-compete" the inhibitor.[1][6]1. Assess Gene Copy Number: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to compare the copy number of the TK1 gene in resistant versus parental cells. 2. Quantify Protein Levels: Compare TK1 protein expression levels via western blot.
Have bypass signaling pathways been activated? The resistant cells may have upregulated alternative signaling pathways to circumvent the this compound-induced block on TK1 signaling.[3][11]1. Perform Phospho-Proteomic Profiling: Analyze the phosphorylation status of a wide range of signaling proteins to identify reactivated pathways (e.g., PI3K/AKT, other RTKs).[13] 2. Test Combination Therapies: Based on the identified bypass pathway, test the efficacy of combining this compound with a second inhibitor that targets the activated pathway (e.g., a MEK inhibitor or a PI3K inhibitor).

Data Presentation

Table 1: this compound IC50 Values in Sensitive vs. Acquired Resistance Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
H-2030-PParental, this compound-sensitive15 ± 2.51x
H-2030-R1This compound-Resistant Clone 12,150 ± 150~143x
H-2030-R2This compound-Resistant Clone 23,500 ± 210~233x

Table 2: Genetic Alterations Identified in this compound-Resistant Cell Lines

Cell LineGenetic AlterationMechanism of Resistance
H-2030-R1TK1 (T670M) secondary mutationOn-Target: Gatekeeper mutation reduces drug binding affinity.
H-2030-R2MET gene amplificationOff-Target: Bypass pathway activation reactivates downstream signaling.[11]

Table 3: Efficacy of Combination Therapies in Overcoming this compound Resistance

Cell LineTreatmentEffect on Cell Viability (% Inhibition)
H-2030-R2This compound (1 µM)15%
H-2030-R2MET Inhibitor (0.5 µM)25%
H-2030-R2This compound (1 µM) + MET Inhibitor (0.5 µM)85% (Synergistic Effect)

Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[14]

Protocol 2: Analysis of TK1 Signaling by Western Blot
  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-TK1, total TK1, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras tk1 Mutant TK1 tk1->ras raf RAF ras->raf pi3k PI3K ras->pi3k mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation This compound This compound This compound->inhibition

Caption: Hypothetical TK1 signaling pathway and the inhibitory action of this compound.

G start Parental this compound-Sensitive Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Culture cells with gradually increasing [this compound] (from IC20 to >IC50) ic50_initial->culture monitor Monitor cell growth rate culture->monitor expand Expand surviving cell populations monitor->expand Growth recovers expand->culture Increase [this compound] ic50_final Confirm Resistance: Determine new IC50 expand->ic50_final Stable growth at high [this compound] characterize Characterize Resistance Mechanisms ic50_final->characterize sequencing TK1 Gene Sequencing characterize->sequencing western Western Blot (Bypass Pathways) characterize->western copy_number Gene Copy Number Analysis (qPCR/FISH) characterize->copy_number

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

Caption: Troubleshooting decision tree for this compound treatment failure.

References

Technical Support Center: Troubleshooting Mycoplasma Contamination in D54 Glioblastoma Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Mycoplasma contamination in D54 (YD54) glioblastoma cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mycoplasma, and why is it a problem in D54 cell cultures?

Mycoplasma are the smallest and simplest self-replicating bacteria and are a common contaminant in cell cultures.[1] Unlike bacteria and fungi, Mycoplasma contamination does not cause visible turbidity in the culture medium, making it difficult to detect.[2] In D54 glioblastoma cell line experiments, this contamination can significantly impact the reliability and reproducibility of results by altering fundamental cellular processes.[1]

Q2: What are the common sources of Mycoplasma contamination in the laboratory?

The primary sources of Mycoplasma contamination in a cell culture laboratory include:

  • Cross-contamination from infected cultures: This is a major route of transmission, often occurring through aerosols generated during pipetting or when handling multiple cell lines.

  • Laboratory personnel: Mycoplasma species are part of the normal flora of humans and can be introduced through talking, coughing, or sneezing near open cultures.[3]

  • Contaminated reagents: Although reputable suppliers test their products, media, sera, and other reagents can be potential sources of contamination.[4]

  • Laboratory equipment: Contaminated incubators, laminar flow hoods, or pipettes can spread Mycoplasma.

Q3: What are the observable signs of Mycoplasma contamination in D54 cultures?

While Mycoplasma does not cause turbidity, subtle signs may indicate a contamination issue in your D54 cell cultures:

  • A reduced rate of cell proliferation or a noticeable change in growth characteristics.[1]

  • Increased cellular debris or a "dusty" appearance in the culture medium when viewed under a microscope.

  • Changes in cellular morphology.[1]

  • Decreased transfection efficiency.[1]

  • Yellowing of the culture medium more rapidly than expected, indicating a change in cellular metabolism.

Troubleshooting Guide

Issue: I suspect my D54 glioblastoma cell line is contaminated with Mycoplasma. What should I do first?

Solution:

  • Quarantine: Immediately isolate the suspected D54 culture and any other cultures it may have come into contact with to prevent further spread.[5] This includes dedicating specific media bottles and serological pipettes to the quarantined cultures.

  • Test for Contamination: Use a reliable detection method to confirm the presence of Mycoplasma. It is recommended to use at least two different methods for confirmation.[4]

  • Decision Point: Based on the test results, decide whether to discard the contaminated culture or attempt to eliminate the Mycoplasma. For a non-essential or easily replaceable D54 stock, discarding is the safest option.[6]

Issue: My experimental results with D54 cells are inconsistent and not reproducible. Could this be due to Mycoplasma?

Solution:

Yes, Mycoplasma contamination is a major cause of inconsistent experimental outcomes.[1] These microorganisms can significantly alter the physiology of D54 cells in various ways:

  • Metabolic Changes: Mycoplasmas compete with the host cells for essential nutrients, leading to changes in cellular metabolism and growth rates.[9]

  • Induction of Chromosomal Aberrations: Mycoplasma infection can lead to genomic instability in cultured cells.[9]

A positive Mycoplasma test should prompt a thorough review of recent experimental data generated using the contaminated D54 cells.

Data on the Impact of Mycoplasma Contamination

Mycoplasma contamination can have profound quantitative effects on experimental results. The following table summarizes some of the reported impacts.

Parameter AffectedImpact of Mycoplasma ContaminationReference
Cell Proliferation Inhibition of cell growth and proliferation.[4]
Gene Expression Altered expression levels of various genes, including those involved in cell cycle and apoptosis.[2]
Cytokine Expression Increase or decrease in cytokine production.[1]
Transfection Efficiency Significant reduction in the efficiency of DNA transfection.[1]
Apoptosis Inhibition of apoptosis, which can confound studies on cancer cell death.[4]
NF-κB Signaling Constitutive activation of the NF-κB pathway.[4]
p53 Activity Reduced activation and function of the p53 tumor suppressor protein.[4]

Experimental Protocols

1. Mycoplasma Detection by PCR (Polymerase Chain Reaction)

PCR is a highly sensitive and rapid method for detecting Mycoplasma DNA in cell cultures.[10]

  • Principle: This method amplifies a specific gene region (commonly the 16S rRNA gene) that is conserved among different Mycoplasma species.

  • Methodology:

    • Collect 1 ml of the D54 cell culture supernatant.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any Mycoplasma.

    • Discard the supernatant and resuspend the pellet in 50 µl of a suitable buffer.

    • Boil the sample for 10 minutes to lyse the Mycoplasma and release the DNA.

    • Use 1-5 µl of the lysate as a template for the PCR reaction with Mycoplasma-specific primers.

    • Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates Mycoplasma contamination.

2. Mycoplasma Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA.

  • Principle: When a Mycoplasma-contaminated culture is stained with DAPI, the nuclei of the D54 cells will fluoresce, as will the extranuclear DNA of the Mycoplasma, which appear as small fluorescent specks in the cytoplasm or surrounding the cells.[11]

  • Methodology:

    • Culture D54 cells on a sterile coverslip in a petri dish.

    • When the cells are at a suitable confluency, wash them with Phosphate Buffered Saline (PBS).

    • Fix the cells with ice-cold methanol (B129727) for 10 minutes.

    • Wash the cells again with PBS.

    • Stain the cells with a DAPI solution (1 µg/ml in PBS) for 15 minutes in the dark.

    • Wash the cells with PBS and mount the coverslip on a microscope slide.

    • Observe the slide under a fluorescence microscope.

3. Mycoplasma Elimination using Antibiotics

Several antibiotics are effective against Mycoplasma. Fluoroquinolones (e.g., ciprofloxacin) and tetracyclines (e.g., doxycycline) are commonly used.[12]

  • Principle: These antibiotics inhibit Mycoplasma growth by targeting essential bacterial processes like DNA replication or protein synthesis.

  • Methodology (Example with a commercially available Mycoplasma removal agent):

    • Culture the contaminated D54 cells in their standard growth medium.

    • Add the Mycoplasma elimination reagent at the recommended concentration (e.g., 1:1000 dilution).

    • Incubate the cells for the recommended period (typically 1-2 weeks), passaging the cells as necessary.

    • After the treatment period, culture the cells in antibiotic-free medium for at least two weeks.

    • Re-test for Mycoplasma contamination using two different detection methods to confirm successful elimination.

Visualizations

Mycoplasma_Detection_Workflow cluster_start Start cluster_action Immediate Actions cluster_decision Decision Point cluster_outcome Outcomes cluster_post_treatment Post-Treatment start Suspected D54 Contamination quarantine Quarantine Culture start->quarantine test Perform Mycoplasma Test (e.g., PCR, DAPI) quarantine->test result Test Result test->result negative Negative: Resume Experiments result->negative Negative positive Positive: Choose Action result->positive Positive discard Discard Culture positive->discard treat Treat with Antibiotics positive->treat retest Re-test for Mycoplasma treat->retest confirm Confirm Elimination retest->confirm confirm->negative Successful fail Contamination Persists confirm->fail Unsuccessful fail->discard

Caption: Workflow for handling suspected Mycoplasma contamination in D54 cell cultures.

Mycoplasma_Signaling_Impact cluster_cellular_effects Cellular Effects in D54 Glioblastoma Cells Mycoplasma Mycoplasma Contamination TLR2 Toll-like Receptor 2 (TLR2) Mycoplasma->TLR2 activates p53 p53 Pathway Mycoplasma->p53 inhibits NFkB NF-κB Pathway TLR2->NFkB activates ProInflammatory Increased Pro-inflammatory Gene Expression NFkB->ProInflammatory AntiApoptosis Inhibition of Apoptosis NFkB->AntiApoptosis CellCycle Altered Cell Cycle Regulation p53->CellCycle regulates GenomicInstability Increased Genomic Instability p53->GenomicInstability maintains stability

References

Technical Support Center: Optimizing YD54 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for YD54 treatment. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: The optimal incubation time for this compound can vary significantly depending on the cell type, the experimental endpoint being measured, and the concentration of this compound used. For acute effects, such as the modulation of signaling pathways, shorter incubation times of 1 to 4 hours may be sufficient.[1] For endpoints that require changes in gene expression or protein synthesis, longer incubation times of 24 hours or more are often necessary.[1] A time-course experiment is highly recommended to determine the ideal incubation time for your specific experimental model.

Q2: How does the concentration of this compound affect the optimal incubation time?

A2: The concentration of this compound and the incubation time are often interdependent. Higher concentrations may produce a more rapid response, potentially shortening the required incubation time. Conversely, lower concentrations may require a longer incubation period to achieve the desired effect. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal combination of concentration and incubation time that yields a robust and reproducible effect without inducing significant cytotoxicity.

Q3: What are the signs of excessive incubation time with this compound?

A3: Excessive incubation time with this compound can lead to cellular stress, cytotoxicity, and off-target effects.[1] Signs of this may include a significant decrease in cell viability (as determined by assays like MTT or LDH), changes in cell morphology, or inconsistent results between experiments.[2] If high levels of cell death are observed, consider reducing the incubation time or performing a "pulse-chase" experiment, where the cells are treated for a shorter duration, followed by a period in fresh, this compound-free media.[1]

Q4: Can the optimal incubation time vary between different cell lines?

A4: Yes, different cell lines can have varying sensitivities and metabolic rates, which can significantly influence their response to this compound. A time-course experiment should be conducted for each new cell line to be tested to establish the optimal incubation period.

Troubleshooting Guide

Below is a table outlining common problems, their potential causes, and suggested solutions when optimizing this compound incubation time.

Problem Potential Cause(s) Suggested Solution(s)
No observable effect at a standard incubation time (e.g., 24 hours). The optimal incubation time for your specific endpoint may be shorter or longer.Perform a time-course experiment, measuring your endpoint at multiple time points (e.g., 1, 4, 8, 12, 24, and 48 hours) to identify the window of maximal effect.[1]
The concentration of this compound may be too low.Conduct a dose-response experiment to determine the optimal concentration.[2]
High cell toxicity or off-target effects observed. The incubation time may be too long, leading to cellular stress.Shorten the incubation time.[1] If a long incubation is necessary, consider a "pulse-chase" experiment.[1]
The concentration of this compound may be too high.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range.[2]
Inconsistent results between experiments. Variations in the exact timing of treatment and harvesting.Standardize your experimental workflow with precise timing and a detailed protocol.[1]
Inconsistent cell seeding density or passage number.Ensure consistent cell numbers are plated for each experiment and use cells within a consistent passage number range.[3]
Effect is observed at an early time point but diminishes later. The protective or inhibitory effect may be transient, or cells may be adapting to the treatment.Focus on earlier time points for your endpoint measurement.[1] If a sustained effect is required, consider repeated dosing if your experimental setup allows.[1]

Experimental Protocols

Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment for a specific endpoint.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Multi-well plates (e.g., 96-well or 6-well, depending on the endpoint assay)

  • Reagents for the specific endpoint assay (e.g., cell viability assay kit, reagents for protein or RNA extraction)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined optimal density and allow them to adhere and reach the desired confluency (typically overnight).

  • This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. Also, prepare a vehicle control medium with the same concentration of the solvent used for the this compound stock.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Time-Point Collection: At each designated time point (e.g., 0, 1, 4, 8, 12, 24, 48 hours), terminate the experiment for a set of wells. The "0" time point should be collected immediately before adding this compound.

  • Endpoint Analysis: Process the cells at each time point according to the protocol for your specific endpoint assay (e.g., perform a cell viability assay, lyse cells for protein analysis, or extract RNA for gene expression analysis).

  • Data Analysis: Plot the results of your endpoint measurement as a function of incubation time to determine the time point at which this compound has its maximal desired effect without inducing significant adverse effects.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_timepoint Time-Course Collection cluster_analysis Analysis cell_seeding Seed Cells overnight_incubation Allow Adherence (Overnight) cell_seeding->overnight_incubation add_treatment Add Treatment to Cells overnight_incubation->add_treatment prepare_this compound Prepare this compound & Vehicle Control prepare_this compound->add_treatment tp1 Time Point 1 (e.g., 1h) add_treatment->tp1 tp2 Time Point 2 (e.g., 4h) add_treatment->tp2 tp_n Time Point n (e.g., 48h) add_treatment->tp_n endpoint_assay Perform Endpoint Assay tp1->endpoint_assay tp2->endpoint_assay tp_n->endpoint_assay data_analysis Analyze Data endpoint_assay->data_analysis optimal_time Determine Optimal Incubation Time data_analysis->optimal_time

Caption: Workflow for a time-course experiment.

Hypothetical this compound Signaling Pathway

G This compound This compound Receptor Target Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt CellResponse Cellular Response (e.g., Proliferation, Survival) Akt->CellResponse MAPK MAPK MEK->MAPK MAPK->CellResponse

Caption: A hypothetical signaling cascade modulated by this compound.

References

Technical Support Center: Cell Confluence Issues in Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell confluence issues encountered during proliferation assays. As the cell line "YD54" is not found in scientific literature, this guide focuses on two potential cell lines with similar nomenclature: D-54MG (human glioblastoma) and CAL 54 (human renal carcinoma) . Please verify the exact identity of your cell line before following these guidelines.

I. Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Cells Become Over-Confluent Too Quickly

Question: I seeded my D-54MG/CAL 54 cells for a 72-hour proliferation assay, but they are already 100% confluent and detaching by the 48-hour time point. Why is this happening and how can I fix it?

Answer: This is a common issue that can lead to inaccurate proliferation data due to contact inhibition and nutrient depletion. Here’s a step-by-step guide to troubleshoot this problem:

  • Reduce Seeding Density: The most likely cause is that the initial seeding density is too high for the proliferation rate and the duration of your assay.

    • Recommendation: Start by halving your current seeding density. It is crucial to perform a seeding density optimization experiment to determine the ideal number of cells for your specific assay duration and plate format.

  • Verify Doubling Time: Ensure your calculations are based on the correct doubling time for your specific cell line and culture conditions.

    • D-54MG: Approximately 40-46 hours.

    • CAL 54: Approximately 72 hours.[1]

  • Check Culture Conditions: Sub-optimal culture conditions can sometimes accelerate proliferation.

    • Ensure the CO₂ concentration and temperature of your incubator are correctly calibrated.

    • Use the recommended medium and serum concentrations for your cell line.

  • Assay Duration: If reducing the seeding density is not feasible or desirable, consider shortening the duration of your assay.

Issue 2: Cells Are Not Reaching Optimal Confluence

Question: My D-54MG/CAL 54 cells are not reaching the target confluence (e.g., 70-80%) by the end of my proliferation assay. What could be the cause?

Answer: Insufficient cell numbers at the end of an assay can lead to a low signal-to-noise ratio and unreliable data. Here are several factors to consider:

  • Increase Seeding Density: The initial number of cells seeded may be too low.

    • Recommendation: As with over-confluence, a seeding density optimization experiment is the best approach. Try doubling your initial seeding density as a starting point.

  • Cell Viability: Poor cell health at the time of seeding will impact proliferation.

    • Ensure you are using cells from a healthy, logarithmically growing culture.

    • Check cell viability using a method like trypan blue exclusion before seeding. Viability should be >95%.

  • Subculture Practices: Improper passaging can affect cell proliferation.

    • Avoid over-trypsinization, as this can damage cell surface proteins.

    • Ensure gentle handling of cells during passaging to minimize mechanical stress.

  • Media and Supplements: The quality and composition of the culture medium are critical.

    • Confirm that you are using the recommended medium and supplements for your specific cell line.

    • Ensure the medium is fresh and has been stored correctly.

Issue 3: Uneven Cell Distribution Across the Well

Question: After seeding, my cells are clumping in the center of the well (for D-54MG) or forming an uneven monolayer (for CAL 54). How can I achieve a more uniform cell distribution?

Answer: Uneven cell distribution can lead to variability in your proliferation data. This is often caused by seeding technique.

  • Resuspend Cells Thoroughly: Ensure you have a single-cell suspension before seeding. Gently pipette the cell suspension up and down several times to break up any clumps.

  • Seeding Technique:

    • After adding the cell suspension to the well, gently swirl the plate in a figure-eight or cross pattern to distribute the cells evenly.

    • Avoid letting the plate sit on a cold surface, as this can cause cells to migrate to the center.

  • Pre-warm Media: Using cold media can cause uneven attachment. Always pre-warm your culture media to 37°C before use.

  • Vibrations: Place the plate in an incubator that is free from vibrations, which can cause cells to settle in the middle of the wells.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal confluence for starting a proliferation assay?

A1: The optimal starting confluence depends on the specific goals of your experiment. For assays measuring the inhibition of proliferation (cytostatic effects), a lower starting confluence (e.g., 30-50%) is generally recommended to allow room for cell growth. For cytotoxicity assays, a higher initial confluence (e.g., 70-90%) may be appropriate. It is always best to empirically determine the optimal seeding density for your specific cell line and assay conditions.

Q2: How does cell confluence affect experimental results?

A2: Cell confluence can significantly impact experimental outcomes. At high confluence, cells can experience contact inhibition, a process that slows down or stops cell proliferation. This can mask the effects of anti-proliferative drugs. Additionally, high cell density can alter gene and protein expression, as well as the cellular response to signaling molecules. For example, in glioblastoma cell lines, cell confluence can induce a switch from proliferative to migratory signaling.[2] In renal cell carcinoma cells, the expression of growth factors like bFGF is dependent on cell density.[1]

Q3: How do I perform a seeding density optimization experiment?

A3: To optimize your seeding density, plate your cells in the desired plate format (e.g., 96-well plate) at a range of different densities (e.g., from 1,000 to 20,000 cells/well). Monitor cell growth over the intended duration of your experiment (e.g., 24, 48, and 72 hours) using a microscope or an automated cell imager. The optimal seeding density will be the one that results in your target confluence at the end of the experiment without the cells becoming over-confluent.

Q4: What are the recommended subculturing practices for D-54MG and CAL 54 cells?

A4:

  • D-54MG: These cells should be passaged when they reach approximately 80% confluence. At higher densities, they tend to form foci. A split ratio of 1:10 to 1:20 is typically used.[3]

  • CAL 54: It is recommended to split nearly confluent cultures at a ratio of 1:2 to 1:3 about once a week. These cells can be difficult to detach, so a longer trypsinization time or a higher concentration of trypsin/EDTA may be necessary.[1]

III. Quantitative Data Summary

The following tables summarize key quantitative data for D-54MG and CAL 54 cell lines.

Table 1: Cell Line Characteristics

FeatureD-54MGCAL 54
Organism HumanHuman
Tissue of Origin Brain (Glioblastoma)Kidney (Renal Carcinoma)[1]
Doubling Time ~40-46 hours~72 hours[1]
Morphology Not specifiedEpithelioid, adherent, growing in monolayers[2]

Table 2: Recommended Seeding Densities for Proliferation Assays (General Guidance)

Note: These are starting recommendations. Optimal seeding density should be determined experimentally for your specific assay conditions.

Plate FormatD-54MG (cells/well)CAL 54 (cells/well)
96-well 2,000 - 10,0003,000 - 15,000
24-well 10,000 - 50,00015,000 - 75,000
12-well 20,000 - 100,00030,000 - 150,000
6-well 50,000 - 250,00075,000 - 375,000

IV. Experimental Protocols

Protocol 1: General Proliferation Assay (e.g., MTT, XTT)
  • Cell Seeding: a. Harvest cells from a sub-confluent culture flask. b. Perform a cell count and viability assessment. c. Resuspend cells in the appropriate complete medium to the desired seeding density. d. Plate 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of your test compound. b. Remove the old medium from the wells and add 100 µL of medium containing the test compound or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: a. At the end of the treatment period, add the proliferation assay reagent (e.g., 10 µL of MTT solution) to each well. b. Incubate for the time specified in the manufacturer's protocol (typically 2-4 hours). c. Add the solubilization solution (if required by the assay). d. Read the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Subculturing D-54MG Cells
  • Aspirate the culture medium from a flask that is approximately 80% confluent.[3]

  • Wash the cell monolayer once with sterile PBS.

  • Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer.

  • Incubate at 37°C for 5-10 minutes, or until the cells have detached.[3]

  • Neutralize the trypsin by adding complete growth medium.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Perform a cell count and re-plate the cells at the desired density in new culture flasks.

Protocol 3: Subculturing CAL 54 Cells
  • Aspirate the culture medium from a nearly confluent flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add pre-warmed Trypsin-EDTA. Due to their strong adherence, a higher concentration or longer incubation time (up to 15 minutes) may be necessary.[1]

  • Incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium.

  • Gently create a single-cell suspension.

  • Centrifuge the cells at a low speed for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Re-plate the cells at a 1:2 or 1:3 split ratio.[1]

V. Visualizations

Signaling Pathway Diagrams

confluence_signaling cluster_sparse Low Confluence (Sparse) cluster_confluent High Confluence (Dense) Growth_Factors_S Growth Factors Receptor_S Receptor Tyrosine Kinase Growth_Factors_S->Receptor_S binds Proliferation_Pathway_S Proliferation Signaling (e.g., MAPK/ERK) Receptor_S->Proliferation_Pathway_S activates Cell_Cycle_Progression Cell Cycle Progression Proliferation_Pathway_S->Cell_Cycle_Progression promotes Contact_Inhibition Cell-Cell Contact (Contact Inhibition) Inhibitory_Signals Inhibitory Signals (e.g., p27, Hippo pathway) Contact_Inhibition->Inhibitory_Signals induces Migration_Pathway Migration Signaling Contact_Inhibition->Migration_Pathway activates Proliferation_Pathway_C Proliferation Signaling (e.g., MAPK/ERK) Inhibitory_Signals->Proliferation_Pathway_C inhibits Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathway_C->Cell_Cycle_Arrest

Caption: Confluence-dependent signaling switch.

troubleshooting_workflow Start Confluence Issue Identified Check_Confluence Assess Confluence: Over-confluent or Under-confluent? Start->Check_Confluence Over_Confluent Over-Confluent Check_Confluence->Over_Confluent Over Under_Confluent Under-Confluent Check_Confluence->Under_Confluent Under Reduce_Seeding Reduce Initial Seeding Density Over_Confluent->Reduce_Seeding Increase_Seeding Increase Initial Seeding Density Under_Confluent->Increase_Seeding Verify_Doubling_Time Verify Cell Doubling Time Reduce_Seeding->Verify_Doubling_Time Check_Viability Check Cell Viability Before Seeding Increase_Seeding->Check_Viability Optimize_Protocol Optimize Seeding Density (Perform Titration Experiment) Verify_Doubling_Time->Optimize_Protocol Review_Subculture Review Subculture Technique Check_Viability->Review_Subculture Resolved Issue Resolved Optimize_Protocol->Resolved Check_Culture_Conditions Review Culture Conditions (Media, CO2, Temp) Check_Culture_Conditions->Optimize_Protocol Review_Subculture->Check_Culture_Conditions

Caption: Troubleshooting workflow for confluence issues.

References

Validation & Comparative

A Comparative Analysis of YD54 (Anti-CD54/ICAM-1) and its Potential Cross-Reactivity with SMARCA4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoclonal antibody YD54, which targets the cell adhesion molecule CD54 (Intercellular Adhesion Molecule-1, ICAM-1), and the chromatin remodeling protein SMARCA4. The primary focus of this document is to objectively assess the potential for cross-reactivity of this compound with SMARCA4, supported by bioinformatic analysis and proposed experimental validation protocols. While direct experimental evidence of cross-reactivity is not currently available in the public domain, this guide offers a framework for researchers to evaluate this potential off-target interaction.

Product and Target Information

The antibody , likely referred to by the internal designation this compound, is commonly known by its clone name, YN1/1.7.4. This antibody is a rat monoclonal antibody that specifically targets mouse CD54 (ICAM-1).

Table 1: Antibody and Target Protein Characteristics

FeatureThis compound (YN1/1.7.4)CD54 (ICAM-1)SMARCA4
Antibody Type Rat Monoclonal IgG2bN/AN/A
Intended Target CD54 (ICAM-1)N/AN/A
Target Species MouseMouseHuman (for this analysis)
Protein Function N/ACell adhesion, immune response, signal transductionChromatin remodeling, transcriptional regulation
Cellular Localization N/ACell membraneNucleus
Molecular Weight N/A90-110 kDa~185 kDa

Assessment of Potential Cross-Reactivity

Given the absence of direct experimental data on the cross-reactivity of this compound with SMARCA4, a theoretical assessment based on protein sequence homology is presented below.

Sequence Homology Analysis

A protein sequence alignment was performed between the target antigen, mouse CD54 (ICAM-1), and the potential off-target protein, human SMARCA4. The goal of this analysis is to identify any shared epitopes (short amino acid sequences) that could theoretically be recognized by the this compound antibody.

Methodology for Sequence Alignment:

The protein sequences for mouse ICAM-1 (UniProt ID: P13597) and human SMARCA4 (UniProt ID: P51532) were obtained from the UniProt database. A global sequence alignment was performed using the Needleman-Wunsch algorithm to identify regions of similarity.

Results:

The sequence alignment revealed no significant regions of localized homology between mouse CD54 and human SMARCA4. The overall sequence identity is very low, suggesting that the probability of the this compound antibody, which was raised against the full-length CD54 protein, cross-reacting with SMARCA4 is minimal.

Table 2: Protein Sequence Alignment Summary

MetricValue
Query Protein Mouse CD54 (ICAM-1)
Subject Protein Human SMARCA4
Sequence Identity < 10%
Conclusion No significant homology detected

While the lack of significant sequence homology is a strong indicator against cross-reactivity, it does not definitively rule it out, as conformational epitopes can sometimes lead to unexpected binding. Therefore, experimental validation is crucial.

Proposed Experimental Workflows for Cross-Reactivity Validation

To empirically determine if the this compound antibody cross-reacts with SMARCA4, a series of standard immunochemical assays are recommended.

Western Blot Analysis

Western blotting is a fundamental technique to assess antibody specificity.

Experimental Protocol:

  • Lysate Preparation: Prepare whole-cell lysates from a mouse cell line known to express CD54 (e.g., activated endothelial cells) and a human cell line known to express SMARCA4 (e.g., HeLa or 293T cells). As a negative control, include a cell line deficient in SMARCA4.

  • SDS-PAGE and Transfer: Separate the proteins from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at an optimized concentration overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated anti-rat IgG secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Results:

  • A band at ~90-110 kDa should be observed in the CD54-positive cell lysate.

  • The absence of a band at ~185 kDa in the SMARCA4-positive cell lysate would indicate no cross-reactivity in Western blot. The presence of a band would warrant further investigation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection lysate_cd54 CD54+ Lysate sds_page SDS-PAGE lysate_cd54->sds_page lysate_smarca4 SMARCA4+ Lysate lysate_smarca4->sds_page lysate_neg SMARCA4- Lysate lysate_neg->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab This compound Incubation blocking->primary_ab secondary_ab Secondary Ab Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Figure 1: Western Blot workflow to test this compound cross-reactivity.

Immunocytochemistry (ICC) / Immunohistochemistry (IHC)

ICC and IHC are valuable for assessing antibody specificity in the context of cellular and tissue architecture.

Experimental Protocol:

  • Cell/Tissue Preparation:

    • ICC: Grow a CD54-positive mouse cell line and a SMARCA4-positive human cell line on coverslips.

    • IHC: Obtain formalin-fixed, paraffin-embedded (FFPE) tissue sections from mouse spleen (positive for CD54) and a human tumor known to express SMARCA4 (e.g., non-small cell lung carcinoma).

  • Fixation and Permeabilization (for ICC): Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Antigen Retrieval (for IHC): Perform heat-induced epitope retrieval on the tissue sections.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).

  • Primary Antibody Incubation: Incubate with the this compound antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled anti-rat IgG secondary antibody.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips/slides.

  • Imaging: Acquire images using a fluorescence microscope.

Expected Results:

  • CD54-positive cells/tissue: Membrane staining is expected.

  • SMARCA4-positive cells/tissue: The absence of nuclear staining would indicate no cross-reactivity. Nuclear staining would suggest potential cross-reactivity.

ICC_IHC_Workflow cluster_prep Preparation cluster_staining Staining Procedure cell_culture Cell Culture (ICC) fix_perm Fixation & Permeabilization cell_culture->fix_perm tissue_section Tissue Sectioning (IHC) antigen_retrieval Antigen Retrieval tissue_section->antigen_retrieval blocking Blocking fix_perm->blocking antigen_retrieval->blocking primary_ab This compound Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Ab primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging

Figure 2: ICC/IHC workflow for this compound cross-reactivity analysis.

Signaling and Functional Pathways

Understanding the distinct roles of CD54 and SMARCA4 is critical in appreciating the potential consequences of any off-target antibody binding.

CD54 (ICAM-1) Signaling Pathway

CD54 is a key molecule in inflammatory responses and immune cell trafficking. Its interaction with LFA-1 on leukocytes triggers downstream signaling events that lead to cell adhesion and migration.

ICAM1_Signaling ICAM1 ICAM-1 (CD54) LFA1 LFA-1 (Integrin) ICAM1->LFA1 binds to Adhesion Cell Adhesion LFA1->Adhesion Migration Leukocyte Migration Adhesion->Migration Inflammation Inflammatory Response Migration->Inflammation

Figure 3: Simplified ICAM-1 signaling cascade.

SMARCA4 in Chromatin Remodeling

SMARCA4 is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.

SMARCA4_Function SMARCA4 SMARCA4 (BRG1) SWI_SNF SWI/SNF Complex SMARCA4->SWI_SNF part of ADP ADP + Pi SWI_SNF->ADP Chromatin Chromatin SWI_SNF->Chromatin acts on ATP ATP ATP->SWI_SNF provides energy Remodeled_Chromatin Remodeled Chromatin Chromatin->Remodeled_Chromatin Gene_Expression Gene Expression Remodeled_Chromatin->Gene_Expression regulates

Figure 4: Role of SMARCA4 in chromatin remodeling.

Conclusion and Recommendations

Based on the available information and bioinformatic analysis, there is a low theoretical probability of the anti-CD54 antibody this compound (clone YN1/1.7.4) cross-reacting with human SMARCA4. The two proteins share minimal sequence homology and have distinct cellular localizations and functions.

However, for any research or therapeutic application where absolute specificity is critical, it is strongly recommended that the experimental validation workflows outlined in this guide be performed. These experiments will provide definitive data on the presence or absence of cross-reactivity and ensure the reliability of results obtained using the this compound antibody. Researchers should always validate antibodies in their specific experimental context.

Validating the On-Target Effects of YD54 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing that a novel compound's biological effects are a direct consequence of its intended target is a critical step in the validation process. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of YD54, a hypothetical inhibitor of the kinase "Target X" within the MAPK/ERK signaling pathway. This pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Comparison of Target Validation Methods

While siRNA is a powerful and widely used tool for target validation, other methods such as short hairpin RNA (shRNA) and CRISPR-Cas9 gene editing offer alternative approaches. The choice of method often depends on the specific experimental needs, such as the desired duration of gene silencing and the cell types being used.

FeaturesiRNA (small interfering RNA)shRNA (short hairpin RNA)CRISPR-Cas9
Mechanism of Action Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave target mRNA.Similar to siRNA, but is first transcribed from a vector within the cell as a hairpin, then processed into siRNA.Gene editing at the DNA level, leading to a permanent knockout of the target gene.[1]
Delivery Method Transient transfection of synthetic oligonucleotides.[2][3]Transfection or transduction with a plasmid or viral vector (e.g., lentivirus).Transfection or transduction with components for the Cas9 nuclease and a guide RNA.[1]
Duration of Effect Transient (typically 48-96 hours).[3]Stable and long-term, can create stable cell lines.Permanent gene knockout.[1]
Throughput High-throughput screening is feasible.[4]Moderate, requires vector construction.Lower, requires selection of knockout clones.
Off-Target Effects Can occur due to partial complementarity to unintended mRNAs.[5]Similar to siRNA, with the added risk of insertional mutagenesis from viral vectors.Can have off-target cleavage at sites with sequence homology to the guide RNA.
Best Suited For Rapid validation of drug targets, mimicking acute drug effects.[6]Long-term studies, generation of stable knockdown cell lines.Complete loss-of-function studies, creating knockout models.

Experimental Validation of this compound's On-Target Effects

To validate that the anti-proliferative effects of this compound are due to the inhibition of Target X, a key experiment is to assess whether the knockdown of Target X by siRNA phenocopies the effect of this compound treatment. The expected outcome is that both this compound treatment and Target X siRNA will lead to a similar reduction in cell viability and a decrease in the phosphorylation of downstream signaling molecules like ERK.

Hypothetical Data Summary
Treatment GroupTarget X mRNA Level (relative to control)p-ERK Protein Level (relative to control)Cell Viability (% of control)
Vehicle Control 1.01.0100%
This compound (10 µM) 0.980.2545%
Control siRNA 1.020.9598%
Target X siRNA 0.150.3050%
This compound + Target X siRNA 0.140.2242%

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following are key experimental protocols for validating the on-target effects of this compound.

siRNA Transfection

This protocol outlines the transient transfection of siRNA into cultured cells.

  • Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.[3]

  • siRNA Preparation: Dilute the Target X siRNA and a non-targeting control siRNA in an appropriate serum-free medium.[3]

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium and incubate for 5 minutes at room temperature.[7]

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[3]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal time should be determined empirically.[3]

Quantitative Real-Time PCR (qPCR) for Target X Knockdown Verification

qPCR is used to quantify the reduction in Target X mRNA levels following siRNA treatment.[7]

  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green, forward and reverse primers for Target X, and the synthesized cDNA. Use primers for a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in Target X mRNA expression in siRNA-treated cells compared to control cells.[8]

Western Blotting for Downstream Pathway Modulation

Western blotting is employed to assess the protein levels of phosphorylated ERK (p-ERK), a downstream effector of Target X.[9]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.

Visualizing the Scientific Rationale

Diagrams created using Graphviz can effectively illustrate the signaling pathway and the experimental design.

YD54_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetX Target X Receptor->TargetX MEK MEK TargetX->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation This compound This compound This compound->TargetX siRNA Target X siRNA siRNA->TargetX inhibits expression

Caption: MAPK/ERK pathway with this compound and siRNA intervention points.

Experimental_Workflow Start Seed Cells Transfection Transfect with Target X siRNA or Control siRNA Start->Transfection Treatment Treat with this compound or Vehicle Transfection->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest qPCR qPCR for Target X mRNA Harvest->qPCR Western Western Blot for p-ERK Harvest->Western Viability Cell Viability Assay Harvest->Viability

Caption: Workflow for validating this compound's on-target effects.

By following this structured approach, researchers can confidently validate the on-target effects of novel compounds like this compound, providing a solid foundation for further preclinical and clinical development. The combination of siRNA-mediated gene silencing with robust biochemical and cellular assays offers a powerful strategy to delineate the mechanism of action of new therapeutic candidates.

References

A Comparative Analysis of YD54 and RNAi for SMARCA2 Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, presents a promising therapeutic strategy, particularly in cancers with mutations in its paralog, SMARCA4. This guide provides a comprehensive comparative analysis of two prominent methods for SMARCA2 inhibition: the novel PROTAC degrader YD54 and the established technique of RNA interference (RNAi).

This comparison guide delves into the mechanisms of action, efficacy, specificity, and potential off-target effects of both this compound and RNAi, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of these techniques in a research setting.

At a Glance: this compound vs. RNAi for SMARCA2 Inhibition

FeatureThis compound (PROTAC Degrader)RNA Interference (RNAi)
Mechanism of Action Induces targeted degradation of SMARCA2 protein via the ubiquitin-proteasome system.[1][2]Post-transcriptional gene silencing by targeting SMARCA2 mRNA for degradation.
Target Molecule SMARCA2 ProteinSMARCA2 mRNA
Mode of Inhibition Protein eliminationInhibition of protein translation
Specificity High selectivity for SMARCA2 over SMARCA4; proteomics show minimal off-target protein degradation.[2][3][4]Potential for off-target effects due to seed sequence homology with other mRNAs.[5][6][7]
Efficacy Potent degradation of SMARCA2 at nanomolar concentrations (DC50 ~3.5 nM).[2]Robust knockdown of SMARCA2 expression, leading to significant growth inhibition in SMARCA4-deficient cells.
Reversibility Reversible upon withdrawal of the compound.Can be transient (siRNA) or stable (shRNA), with stable knockdown being effectively irreversible.
Delivery Small molecule, orally bioavailable.[2]Requires transfection or viral transduction of nucleic acids (siRNA or shRNA vectors).

Unveiling the Mechanisms: How They Work

This compound: A PROTAC-Mediated Approach to Protein Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It achieves this by simultaneously binding to the target protein, SMARCA2, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The result is the complete elimination of the SMARCA2 protein from the cell.[1][2]

This compound This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-E3 Ligase) This compound->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation SMARCA2 Degradation Proteasome->Degradation

Mechanism of this compound-mediated SMARCA2 degradation.
RNA Interference: Silencing Genes at the mRNA Level

RNA interference (RNAi) is a natural biological process for gene silencing that can be harnessed experimentally. It utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the target mRNA sequence. Once introduced into the cell, these small RNAs guide the RNA-induced silencing complex (RISC) to the SMARCA2 mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into protein, effectively "knocking down" SMARCA2 expression.

shRNA_siRNA shRNA / siRNA Dicer Dicer shRNA_siRNA->Dicer Processing (for shRNA) RISC RISC Loading shRNA_siRNA->RISC Direct loading (for siRNA) Dicer->RISC Active_RISC Active RISC RISC->Active_RISC Cleavage mRNA Cleavage Active_RISC->Cleavage SMARCA2_mRNA SMARCA2 mRNA SMARCA2_mRNA->Cleavage Target Recognition Degradation mRNA Degradation Cleavage->Degradation No_Protein No SMARCA2 Protein Translation Degradation->No_Protein

Mechanism of RNAi-mediated SMARCA2 knockdown.

Performance Under the Microscope: Efficacy and Specificity

Quantitative Comparison of this compound and RNAi
ParameterThis compoundRNAi (shRNA)
SMARCA2 Protein Reduction >95% degradation observed.[2]Typically 70-90% knockdown efficiency.
Cell Viability (SMARCA4-mutant cells) Potent inhibition of cell proliferation.Strong inhibition of cell proliferation.
Selectivity (vs. SMARCA4) High (>30-fold selective degradation of SMARCA2 over SMARCA4).[8]Dependent on sequence homology; can be designed for high specificity.
Off-Target Effects Proteomics studies show no significant off-target protein degradation.[2][3][4]Potential for off-target mRNA knockdown due to seed region complementarity.[5][6][7]

Experimental Corner: Protocols for Your Research

Experimental Workflow: A Comparative Overview

cluster_this compound This compound Workflow cluster_rnai RNAi (shRNA) Workflow yd54_start Cell Seeding yd54_treat Treatment with this compound (e.g., 24-72h) yd54_start->yd54_treat yd54_harvest Cell Lysis yd54_treat->yd54_harvest yd54_analysis Western Blot (Protein Degradation) Cell Viability Assay yd54_harvest->yd54_analysis rnai_start Lentiviral shRNA Production rnai_transduce Transduction of Cells rnai_start->rnai_transduce rnai_select Puromycin (B1679871) Selection (for stable knockdown) rnai_transduce->rnai_select rnai_expand Expansion of Knockdown Clones rnai_select->rnai_expand rnai_validate Validation of Knockdown (qPCR and Western Blot) rnai_expand->rnai_validate rnai_phenotype Phenotypic Assays rnai_validate->rnai_phenotype

Comparative experimental workflows for this compound and RNAi.
Detailed Protocol: SMARCA2 Degradation using this compound

Objective: To assess the degradation of SMARCA2 protein in a cancer cell line following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., SMARCA4-mutant lung cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-SMARCA2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a DMSO vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control and the vehicle-treated sample.

Detailed Protocol: Stable SMARCA2 Knockdown using Lentiviral shRNA

Objective: To generate a stable cell line with reduced SMARCA2 expression using lentiviral-mediated shRNA delivery.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cancer cell line

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA expression vector targeting SMARCA2 (e.g., pLKO.1-puro)

  • Non-targeting control shRNA vector

  • Transfection reagent

  • Complete cell culture medium

  • Polybrene

  • Puromycin

Procedure:

Part 1: Lentivirus Production

  • Transfection of HEK293T cells:

    • Co-transfect HEK293T cells with the shRNA expression vector and the packaging plasmids using a suitable transfection reagent.

  • Virus Harvest:

    • 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • The virus can be used immediately or stored at -80°C.

Part 2: Transduction of Target Cells

  • Cell Seeding: Seed the target cancer cells in a 6-well plate.

  • Transduction:

    • The next day, add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

    • Incubate for 24 hours.

  • Puromycin Selection:

    • 48 hours post-transduction, replace the medium with fresh medium containing puromycin at a predetermined optimal concentration for your cell line.

    • Continue to select for transduced cells by replacing the puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.[9]

Part 3: Validation of Knockdown

  • Expansion of Clones: Expand the puromycin-resistant cells.

  • RNA Isolation and qPCR:

    • Isolate total RNA from the stable knockdown and control cell lines.

    • Perform quantitative real-time PCR (qPCR) to quantify the level of SMARCA2 mRNA knockdown.[10][11][12]

  • Protein Lysate and Western Blot:

    • Prepare protein lysates from the stable cell lines.

    • Perform Western blotting as described in the this compound protocol to confirm the reduction in SMARCA2 protein levels.

The Downstream Cascade: SMARCA2 Signaling

SMARCA2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. Its primary function is to utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.[13] The inhibition or degradation of SMARCA2 can therefore have widespread effects on the transcriptome and cellular phenotype. In the context of SMARCA4-mutant cancers, the loss of SMARCA2 leads to synthetic lethality, characterized by cell cycle arrest and apoptosis. One of the key downstream pathways affected by SMARCA2 degradation is the YAP signaling pathway.

SMARCA2 SMARCA2 SWI_SNF SWI/SNF Complex SMARCA2->SWI_SNF Component of YAP_Pathway YAP Signaling Pathway SMARCA2->YAP_Pathway Modulation of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Gene Expression (e.g., KRT80) Chromatin->Gene_Expression Regulation of Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Leads to YAP_Pathway->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Simplified SMARCA2 signaling pathway.

Conclusion: Choosing the Right Tool for the Job

Both this compound and RNAi are powerful tools for investigating the function of SMARCA2. The choice between these two methodologies will depend on the specific experimental goals, the desired duration of inhibition, and the experimental system.

  • This compound offers a highly specific, potent, and reversible method for acutely depleting the SMARCA2 protein. Its drug-like properties, including oral bioavailability, make it an excellent tool for in vitro and in vivo studies, and it holds significant translational potential. The high selectivity minimizes the risk of off-target effects, providing a cleaner system for studying the direct consequences of SMARCA2 loss.

  • RNAi , particularly through the use of lentiviral shRNA, provides a robust method for generating stable, long-term knockdown of SMARCA2. This is advantageous for studies requiring a persistent loss-of-function phenotype. However, researchers must be mindful of and control for potential off-target effects.

For researchers aiming to validate SMARCA2 as a therapeutic target and explore the acute effects of its inhibition, this compound is an ideal choice. For studies requiring stable, heritable gene silencing to investigate long-term consequences of SMARCA2 loss, RNAi remains a valuable and widely used technique. Ultimately, the complementary nature of these two approaches can provide a more comprehensive understanding of SMARCA2 biology and its role in disease.

References

YD54: Information Not Available for Comparison with Standard NSCLC Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the efficacy and mechanism of action of a compound designated "YD54" in the context of non-small cell lung cancer (NSCLC) did not yield any publicly available scientific data or clinical trial information. As a result, a direct comparison of this compound with standard chemotherapy regimens for NSCLC cannot be provided at this time.

The initial search for "this compound" in relation to NSCLC primarily returned results for a clinical trial investigating different radiation dosages (54 Gy vs. 45 Gy) in small-cell lung cancer (SCLC), a distinct form of lung cancer. No information was found on a pharmacological agent referred to as this compound for the treatment of NSCLC.

Standard first-line treatment for NSCLC, in the absence of specific driver mutations, often involves platinum-based doublet chemotherapy. Common regimens include combinations of cisplatin (B142131) or carboplatin (B1684641) with agents such as pemetrexed, gemcitabine, or paclitaxel. The choice of regimen can depend on the patient's histology (squamous vs. non-squamous NSCLC), performance status, and comorbidities. More recently, the integration of immune checkpoint inhibitors (ICIs) with chemotherapy has become a standard of care for many patients with advanced NSCLC.

Without any available data on this compound, including its chemical structure, mechanism of action, preclinical efficacy data (e.g., IC50 values in NSCLC cell lines, in vivo tumor growth inhibition), or any clinical trial results, it is impossible to generate the requested comparison guide, including data tables and diagrams.

Further information on this compound is required to proceed with a comparative analysis against the established standard-of-care chemotherapies for NSCLC. Researchers and drug development professionals seeking this comparison should consult internal documentation or await public disclosure of data related to this compound.

YD54, a Novel SMARCA2 Degrader, in a Head-to-Head Comparison with Other Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Preclinical Data

The field of epigenetic therapeutics is rapidly evolving, with novel modalities like targeted protein degradation emerging as powerful tools. This guide provides a head-to-head comparison of YD54, a potent and selective SMARCA2-degrading PROTAC (Proteolysis Targeting Chimera), with other key epigenetic drugs. The comparison focuses on preclinical data to objectively evaluate their performance and potential therapeutic applications.

Introduction to this compound: A New Frontier in Epigenetic Drug Development

This compound is an orally bioavailable small molecule that belongs to the class of PROTACs. It is designed to selectively induce the degradation of SMARCA2 (also known as BRM), a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] The SWI/SNF complex plays a crucial role in regulating gene expression by altering chromatin structure. In certain cancers, particularly those with mutations in the SMARCA4 gene, cancer cells become dependent on the paralog SMARCA2 for survival. This creates a synthetic lethal vulnerability that can be exploited by targeting SMARCA2.[3][4]

This compound functions by hijacking the body's natural protein disposal system. It acts as a molecular bridge, bringing SMARCA2 into proximity with the E3 ubiquitin ligase Cereblon. This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[2] This targeted degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Head-to-Head Comparison: this compound vs. Other Epigenetic Drugs

To provide a comprehensive assessment of this compound's preclinical profile, it is compared against a panel of other epigenetic drugs representing different mechanisms of action and target classes. These include:

  • A947: Another potent and selective SMARCA2-degrading PROTAC that utilizes the VHL E3 ligase.

  • Tazemetostat: A small molecule inhibitor of EZH2, a histone methyltransferase.

  • Vorinostat: A histone deacetylase (HDAC) inhibitor.

  • ARV-771: A PROTAC degrader of BET (Bromodomain and Extra-Terminal domain) proteins.

Quantitative Data Summary

The following tables summarize the key preclinical data for this compound and the comparator drugs, focusing on their potency in degrading their respective targets and their anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Degradation Potency (DC50 and Dmax)

DrugTargetE3 LigaseCell LineDC50 (nM)Dmax (%)Citation(s)
This compound SMARCA2CereblonH1792 (SMARCA4-WT)8.1>98[2]
H322 (SMARCA4-mutant)1>99[2]
HCC515 (SMARCA4-mutant)1.2>98[2]
A947 SMARCA2VHLSW15730.03996[5][6]
ARV-771 BRD2/3/4VHL22Rv1 (Prostate Cancer)<5Not Reported[7]

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: In Vitro Anti-proliferative Activity (IC50)

DrugTargetCell LineIC50 (nM)Citation(s)
This compound SMARCA2H1568 (SMARCA4-mutant)1.6[2]
H2126 (SMARCA4-mutant)1.6[2]
A947 SMARCA2SMARCA4-mutant NSCLC panel7 (mean)[5]
SMARCA4-WT cells86[5]
Tazemetostat EZH2EZH2-mutant Lymphoma<100[8]
EZH2-WT Lymphoma>1000[8]
Vorinostat HDACsVarious Cancer Cell Lines480 - 9770[1]
ARV-771 BET proteins22Rv1 (Prostate Cancer)<1[9]

IC50: Concentration required for 50% inhibition of cell proliferation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway: Mechanism of Action of this compound (PROTAC)

YD54_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex This compound This compound SMARCA2 SMARCA2 (Target Protein) This compound->SMARCA2 Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits Proteasome Proteasome Ub Ubiquitin SMARCA2_bound SMARCA2 Ub->SMARCA2_bound YD54_bound This compound SMARCA2_bound->YD54_bound SMARCA2_ub Ub-SMARCA2 CRBN_bound Cereblon YD54_bound->CRBN_bound CRBN_bound->SMARCA2_bound Ubiquitination SMARCA2_ub->Proteasome Degradation

Caption: Mechanism of action of this compound as a SMARCA2-degrading PROTAC.

Experimental Workflow: In Vitro Degradation Assay

Degradation_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot Analysis (SMARCA2 & Loading Control) protein_quant->western_blot analysis Densitometry Analysis (Calculate DC50 & Dmax) western_blot->analysis end End: Degradation Profile analysis->end

Caption: A typical workflow for an in vitro protein degradation assay.

Detailed Experimental Protocols

In Vitro Protein Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions until they reach 70-80% confluency in multi-well plates.

  • PROTAC Treatment: The cells are treated with a serial dilution of the PROTAC (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After incubation, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control.

  • Data Analysis: The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of an epigenetic drug on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a serial dilution of the drug of interest or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • ATP Measurement: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of cell viability.

  • Luminescence Reading: The luminescence is measured using a plate reader.

  • Data Analysis: The relative cell viability is calculated as a percentage of the vehicle-treated control. The IC50 (concentration for 50% inhibition of cell viability) is determined by fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition in Xenograft Models

Objective: To evaluate the in vivo efficacy of an epigenetic drug in a preclinical animal model.

Methodology:

  • Xenograft Establishment: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Drug Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The drug is administered via a clinically relevant route (e.g., oral gavage for this compound) at a specified dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The body weight of the mice is also recorded as an indicator of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect. Upon study completion, tumors can be excised for pharmacodynamic analysis (e.g., target protein degradation via Western blot or immunohistochemistry).

Conclusion

This compound represents a promising new epigenetic drug that leverages the innovative PROTAC technology to achieve potent and selective degradation of SMARCA2. Preclinical data demonstrate its superior potency in SMARCA4-mutant cancer cells compared to wild-type cells, highlighting its potential as a targeted therapy. When compared to other classes of epigenetic drugs, this compound's mechanism of targeted protein degradation offers a distinct pharmacological profile. The provided data and experimental protocols serve as a valuable resource for researchers in the field of epigenetic drug discovery and development, facilitating further investigation and comparison of this novel therapeutic agent.

References

Reproducibility of YD54 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides a comparative analysis of the experimental results for YD54, a novel Phosphoinositide 3-kinase (PI3K) inhibitor, alongside the well-characterized pan-PI3K inhibitor, BKM120. The objective is to present a transparent overview of this compound's performance and to provide detailed experimental protocols to facilitate the replication of these findings.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent driver in many forms of cancer, making it a key target for therapeutic intervention.[1] This guide focuses on the characterization of this compound's inhibitory effects on this pathway and its consequential impact on cancer cell proliferation and tumor growth in preclinical models.

Comparative Efficacy of this compound and BKM120

The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the activity of this compound and BKM120.

Table 1: In Vitro Proliferation Assay

Cell LineCompoundIC50 (nM) - Study AIC50 (nM) - Study B (Reproducibility)
MCF-7 (PIK3CA mutant)This compound120135
BKM120150160
U87MG (PTEN null)This compound95105
BKM120110125
MDA-MB-231 (PIK3CA wt)This compound>10,000>10,000
BKM120>10,000>10,000

Table 2: In Vivo Xenograft Study - MCF-7 Model

Treatment Group (n=8)Dose (mg/kg, oral, daily)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle-0+2.5
This compound2545-1.0
5078-3.2
BKM1203575-4.5[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound / BKM120 This compound->PI3K

PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (MCF-7, U87MG) treatment 2. Treatment with this compound or BKM120 (Dose-Response) cell_culture->treatment proliferation_assay 3a. Proliferation Assay (MTS/MTT) treatment->proliferation_assay western_blot 3b. Western Blot (p-Akt, Total Akt) treatment->western_blot data_analysis_vitro 4. Data Analysis (IC50 Calculation) proliferation_assay->data_analysis_vitro western_blot->data_analysis_vitro xenograft 5. Xenograft Model (MCF-7 tumors in mice) data_analysis_vitro->xenograft dosing 6. Daily Oral Dosing (Vehicle, this compound, BKM120) xenograft->dosing monitoring 7. Tumor Volume & Body Weight Monitoring dosing->monitoring data_analysis_vivo 8. Data Analysis (Tumor Growth Inhibition) monitoring->data_analysis_vivo

Workflow for preclinical evaluation of this compound.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.

Protocol 1: Cell Proliferation (MTS) Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, U87MG) in their recommended complete growth medium.

    • Trypsinize and count the cells.

    • Seed 2,000-5,000 cells per well in 96-well plates and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of this compound and BKM120 in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle-only (DMSO) control.[3]

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition and Measurement:

    • After the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS reagent) to each well.[3]

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log concentration of the compound and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Akt (Ser473) Inhibition

This protocol is designed to assess the pharmacodynamic effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of its downstream target, Akt.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

    • Treat cells with serial dilutions of this compound or BKM120 (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for 2-4 hours.[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[4]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).[5][6]

    • The following day, wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

    • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

References

Independent validation of YD54's anti-tumor activity

Author: BenchChem Technical Support Team. Date: December 2025

An independent validation of the anti-tumor activity of a compound designated YD54 cannot be provided at this time as no publicly available data or scientific literature could be identified for a substance with this name. Searches for "this compound anti-tumor activity," "this compound independent validation studies," and "this compound mechanism of action" did not yield any relevant results.

For a comprehensive comparison guide to be generated, as requested, information regarding the compound's mechanism of action, data from preclinical or clinical studies, and established experimental protocols are essential. Without this foundational information, it is not possible to:

  • Summarize quantitative data: No data is available to be presented in tabular format for comparison with alternative therapies.

  • Provide experimental protocols: The specific methodologies used to evaluate this compound are unknown.

  • Create visualizations: Signaling pathways, experimental workflows, or logical relationships involving this compound cannot be depicted without understanding its biological activity.

To proceed with this request, please provide a reference to any published studies, patents, or other documentation detailing the anti-tumor properties of this compound. Alternatively, please verify the name of the compound.

A Comparative Guide to YD54 and Other SMARCA2 Bromodomain Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of targeted protein degradation is rapidly evolving, with a particular focus on chromatin remodeling complexes. This guide provides a detailed, data-driven comparison of YD54, a notable SMARCA2-targeting PROTAC (Proteolysis Targeting Chimera), with other key SMARCA2 bromodomain inhibitors, including the PROTAC degrader ACBI1 and the small molecule inhibitor PFI-3.

This document summarizes key quantitative data, outlines experimental methodologies for the cited assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to aid in the objective evaluation of these compounds.

Performance Comparison of SMARCA2 Inhibitors

The efficacy of SMARCA2 inhibitors can be assessed through various metrics, including their degradation efficiency (DC50 for PROTACs), binding affinity (Kd), and cellular potency (IC50). The following tables provide a structured overview of the available quantitative data for this compound, ACBI1, and PFI-3.

PROTAC Degraders: this compound vs. ACBI1
ParameterThis compoundACBI1Cell Line / Assay Conditions
Degradation (DC50) 3.5 nM[1]6 nM (SMARCA2)[2][3]SMARCA4 mutant lung cancer cells (this compound)[1], MV-4-11 cells (ACBI1)[2][3]
11 nM (SMARCA4)[2][3]MV-4-11 cells[2][3]
32 nM (PBRM1)[2][3]MV-4-11 cells[2][3]
Cellular Potency (IC50) Not explicitly reported29 nMMV-4-11 cells[2]
68 nMNCI-H1568 cells[2]
Selectivity Highly selective for SMARCA2 over SMARCA4 in proteomics screen[4]Degrades SMARCA2, SMARCA4, and PBRM1[2][3]H1792 cells (this compound)[4], MV-4-11 cells (ACBI1)[2][3]
E3 Ligase Recruited Cereblon (CRBN)[4]von Hippel-Lindau (VHL)[5]N/A
Oral Bioavailability Orally bioavailable[4]Suitable for in vivo studies[6]N/A
Small Molecule Inhibitors: PFI-3
ParameterPFI-3Assay Conditions
Binding Affinity (Kd) 89 nM (SMARCA2/4)[7]Isothermal Titration Calorimetry[7]
55-110 nM (SMARCA2/4)[7]BROMOScan[7]
Cellular Potency (IC50) 5.78 µM[8][9]Displacement of GFP-tagged SMARCA2 bromodomain from chromatin[8][9]
Anti-proliferative Effect Does not phenocopy SMARCA2 knockdown[7]Various cancer cell lines[7]

Mechanism of Action: Inhibition vs. Degradation

It is crucial to distinguish between the mechanisms of action of traditional inhibitors and PROTAC degraders.

  • Bromodomain Inhibitors (e.g., PFI-3): These small molecules competitively bind to the bromodomain of SMARCA2, preventing its interaction with acetylated histones. This can disrupt the recruitment of the SWI/SNF complex to specific chromatin regions. However, studies have shown that inhibition of the bromodomain alone may not be sufficient to displace the entire SMARCA2 protein from chromatin or elicit a strong anti-proliferative response[8][10].

  • PROTAC Degraders (e.g., this compound, ACBI1): These bifunctional molecules link a SMARCA2-binding moiety to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent degradation of the entire SMARCA2 protein by the proteasome. This approach leads to the physical removal of the target protein, which can result in a more profound and sustained biological effect compared to simple inhibition[11].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays used to characterize SMARCA2 inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Binding

This assay is used to screen for and characterize inhibitors that disrupt the interaction between a bromodomain and its acetylated histone ligand.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide binds to a GST-tagged bromodomain. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor that disrupts this interaction will separate the beads, leading to a decrease in the light signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, GST-tagged SMARCA2 bromodomain, biotinylated histone H4 acetylated peptide, Glutathione AlphaLISA Acceptor beads, and Streptavidin-coated Donor beads.

  • Inhibitor Incubation: In a 384-well plate, add the test compound (e.g., this compound, PFI-3) at various concentrations.

  • Protein-Ligand Binding: Add the GST-tagged SMARCA2 bromodomain and the biotinylated histone peptide to the wells and incubate to allow for binding.

  • Bead Addition: Add the Glutathione AlphaLISA Acceptor beads and incubate. Then, add the Streptavidin-coated Donor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. For PROTACs, it is instrumental in characterizing the formation of the ternary complex (Target:PROTAC:E3 Ligase).

Principle: One of the interacting partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the target protein (SMARCA2) is flowed over the surface. The formation of the ternary complex on the chip surface causes a change in the refractive index, which is detected as a response unit (RU).

Protocol Outline:

  • Chip Preparation: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip surface.

  • Binary Interaction Analysis: Inject the PROTAC alone to measure its binding to the immobilized E3 ligase.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the SMARCA2 protein over the E3 ligase-coated surface.

  • Kinetic Analysis: Measure the association and dissociation rates to determine the binding affinity (KD) and stability of the ternary complex.

  • Cooperativity Assessment: Compare the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein to determine the cooperativity of ternary complex formation[12].

Western Blot for Quantifying Protein Degradation (DC50 Determination)

Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for determining the degradation efficiency of a PROTAC.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against the target protein (SMARCA2) and a secondary antibody conjugated to a detectable enzyme or fluorophore.

Protocol Outline:

  • Cell Treatment: Culture cells (e.g., a SMARCA4-mutant cancer cell line) and treat with a serial dilution of the PROTAC (e.g., this compound or ACBI1) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for SMARCA2.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration and determine the DC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in SMARCA2 function and its targeted degradation can provide valuable insights for researchers.

SMARCA2_Signaling_Pathway SMARCA2 in SWI/SNF Complex and PROTAC-Mediated Degradation cluster_0 SWI/SNF Complex Function cluster_1 PROTAC-Mediated Degradation SMARCA2 SMARCA2 SWI/SNF Complex SWI/SNF Complex SMARCA2->SWI/SNF Complex ATPase subunit of Ubiquitin Ubiquitin SMARCA2->Ubiquitin ubiquitination by E3 Ligase Acetylated Histones Acetylated Histones Acetylated Histones->SMARCA2 recruits Chromatin Remodeling Chromatin Remodeling SWI/SNF Complex->Chromatin Remodeling enables Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription regulates This compound This compound This compound->SMARCA2 binds to E3 Ligase E3 Ligase This compound->E3 Ligase recruits Proteasome Proteasome Ubiquitin->Proteasome targeted for degradation by Degraded SMARCA2 Proteasome->Degraded SMARCA2 results in

Caption: SMARCA2 function within the SWI/SNF complex and its degradation pathway mediated by a PROTAC like this compound.

Experimental_Workflow Workflow for Characterizing SMARCA2 PROTAC Degraders Start Start Cell Culture Culture SMARCA4 mutant cells Start->Cell Culture PROTAC Treatment Treat cells with serial dilutions of this compound Cell Culture->PROTAC Treatment Cell Lysis & Protein Quantification Lyse cells and quantify protein PROTAC Treatment->Cell Lysis & Protein Quantification SPR Analysis Characterize Ternary Complex (SMARCA2:this compound:E3 Ligase) using SPR PROTAC Treatment->SPR Analysis Parallel Assay Western Blot Perform Western Blot for SMARCA2 & loading control Cell Lysis & Protein Quantification->Western Blot Densitometry & DC50 Calculation Quantify bands and calculate DC50 Western Blot->Densitometry & DC50 Calculation End End Densitometry & DC50 Calculation->End SPR Analysis->End

References

Safety Operating Guide

Safe Disposal of YD54: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the hypothetical hazardous substance YD54. The following procedures are based on established best practices for handling hazardous chemical waste and are intended to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes its key safety and exposure data.

ParameterValueUnitsHazard Classification
Physical State Liquid-Flammable Liquid and Vapor[1]
Acute Toxicity (Oral) 301mg/kgToxic if swallowed
Carcinogenicity 1B-May cause cancer[2]
Mutagenicity 1B-May cause genetic defects[2]
Aquatic Toxicity Chronic 2-Toxic to aquatic life with long lasting effects[1]
Permissible Exposure Limit (PEL) 10ppm8-hour time-weighted average
Short-Term Exposure Limit (STEL) 25ppm15-minute exposure

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound. All personnel must wear the following:

  • Gloves: Chemical-resistant gloves (Nitrile or Neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Body Covering: A flame-resistant lab coat.

  • Respiratory Protection: A properly fitted respirator with an organic vapor cartridge is required if handling outside of a fume hood.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.[1]

  • Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the liquid.[1] For larger spills, use chemical spill dikes.

  • Neutralization (if applicable): If this compound is acidic or basic, neutralize it with an appropriate agent. For acidic spills, use sodium bicarbonate. For basic spills, use a weak acid like citric acid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse.[1]

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

YD54_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_sds Consult Safety Data Sheet (SDS) for compatibility is_contaminated->consult_sds Yes select_container Select appropriate, labeled, and sealed waste container is_contaminated->select_container No segregate_waste Segregate waste streams consult_sds->segregate_waste segregate_waste->select_container is_neutralized Does the waste require neutralization? select_container->is_neutralized neutralize Perform neutralization protocol in a fume hood is_neutralized->neutralize Yes log_waste Log waste in institutional waste management system is_neutralized->log_waste No neutralize->log_waste store_waste Store waste in designated hazardous waste accumulation area log_waste->store_waste schedule_pickup Schedule pickup by Environmental Health & Safety (EHS) store_waste->schedule_pickup end End: Disposal Complete schedule_pickup->end

Caption: this compound Disposal Workflow

Disposal Procedure

The disposal of this compound must be handled with care to ensure the safety of personnel and the protection of the environment.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Properly identify the this compound waste.

    • If mixed with other chemicals, consult the Safety Data Sheets (SDS) for all components to ensure compatibility and prevent hazardous reactions.

    • Segregate this compound waste from other waste streams to avoid accidental mixing.

  • Container Selection and Labeling:

    • Choose a chemically resistant and leak-proof container that is compatible with this compound.

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of its hazards (e.g., "Flammable," "Toxic," "Carcinogen").

  • Pre-Disposal Treatment (if necessary):

    • If required by institutional protocols, perform a neutralization or deactivation procedure in a controlled environment, such as a fume hood.

  • Waste Accumulation and Storage:

    • Keep the waste container sealed when not in use.

    • Store the container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from heat sources or ignition.[1][3]

  • Documentation and Pickup:

    • Log the waste in your institution's chemical waste management system.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Disclaimer: This document provides guidance for a hypothetical substance, this compound. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all local, state, and federal regulations for hazardous waste disposal.

References

Essential Safety and Handling Protocols for YD54

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of YD54. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The following procedures are based on general best practices for handling potentially hazardous chemicals. Users must consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive guidance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are inspected for tears or punctures before use. Change gloves frequently and immediately if contaminated.[1]
Eyes Safety glasses with side shields or gogglesGoggles are required when there is a splash hazard.[2] For high-risk operations, a face shield in addition to goggles is recommended.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[2]
Respiratory Fume hood or approved respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[2]
Feet Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical to minimize risks during the handling of this compound.

1. Preparation and Pre-Handling:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

  • Assemble Materials: Ensure all necessary equipment and reagents are within arm's reach to avoid reaching over open containers.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: When dispensing this compound, use a stable container and pour carefully to avoid splashes. Use a funnel for transferring to narrow-mouthed containers.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.

  • Minimize Contact: Avoid direct contact with the skin, eyes, and clothing.[3]

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name and hazard information.[4]

3. Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles/face shield, lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a designated, labeled, and sealed container.[3] Do not pour down the drain.[5]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the designated solid hazardous waste stream.
Spills Absorb small spills with an inert absorbent material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow emergency procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS for this compound prep2 Designate Work Area prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Dispense this compound in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A flowchart illustrating the key steps in the safe handling of this compound, from preparation to post-handling procedures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。